BPN-15606
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCREVMHGYOLRL-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BPN-15606: A Novel Gamma-Secretase Modulator for Alzheimer's Disease
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BPN-15606 is a potent, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM) for the potential treatment of Alzheimer's disease (AD). Unlike traditional gamma-secretase inhibitors (GSIs) that block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates gamma-secretase. This modulation selectively reduces the production of the aggregation-prone amyloid-beta 42 (Aβ42) and Aβ40 peptides, while concomitantly increasing the formation of shorter, less amyloidogenic Aβ species such as Aβ38 and Aβ37.[1][2][3] Preclinical studies in various animal models of AD have demonstrated the efficacy of this compound in reducing brain amyloid pathology, mitigating associated neuroinflammation, and improving cognitive function, positioning it as a promising therapeutic candidate for early intervention in Alzheimer's disease.[4][5][6]
Core Mechanism of Action: Allosteric Modulation of Gamma-Secretase
The primary molecular target of this compound is the multi-subunit gamma-secretase complex, an intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. This compound binds to an allosteric site on the presenilin-1 (PS1) subunit of the gamma-secretase complex.[7] This binding induces a conformational change in the enzyme, altering its processivity without inhibiting its overall catalytic activity.
The altered enzymatic activity shifts the cleavage preference of gamma-secretase, favoring the production of shorter Aβ peptides at the expense of the longer, more pathogenic Aβ42 and Aβ40 forms.[1][2][3] This modulation of Aβ profiles is the cornerstone of this compound's therapeutic potential in Alzheimer's disease.
Preclinical Efficacy: Quantitative Data Summary
Numerous preclinical studies have evaluated the in vitro and in vivo efficacy of this compound. The following tables summarize key quantitative findings from these investigations.
Table 1: In Vitro Potency of this compound
| Cell Line | Aβ Species | IC50 (nM) | Reference |
| SH-SY5Y Neuroblastoma | Aβ42 | 7 | [8] |
| SH-SY5Y Neuroblastoma | Aβ40 | 17 | [8] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment Regimen | Tissue | Aβ42 Reduction (%) | Aβ40 Reduction (%) | Reference |
| C57BL/6J Mice | 10 mg/kg/day for 7 days (oral) | Brain | ~50% | ~25% | [3] |
| C57BL/6J Mice | 10 mg/kg/day for 7 days (oral) | Plasma | ~70% | ~50% | [3] |
| Sprague-Dawley Rats | 10 mg/kg/day for 9 days (oral) | CSF | ~60% | ~40% | [3] |
| PSAPP Mice (prophylactic) | Chronic Treatment | Brain | >50% (plaque load) | Not Reported | [9] |
| Ts65Dn Mice | 10 mg/kg/weekday for 4 months (oral) | Cortex | Significant Decrease | Significant Decrease | [10] |
| Ts65Dn Mice | 10 mg/kg/weekday for 4 months (oral) | Hippocampus | Significant Decrease | Significant Decrease | [10] |
Downstream Effects on Alzheimer's Disease Pathology
The modulation of Aβ production by this compound initiates a cascade of beneficial downstream effects on key pathological features of Alzheimer's disease.
Rescue of Endosomal Dysfunction
In Alzheimer's disease, there is evidence of early endosomal abnormalities, including the hyperactivation of the small GTPase Rab5. Treatment with this compound has been shown to rescue this Rab5 hyperactivation, suggesting a restoration of normal endosomal function.[10]
Normalization of Neurotrophin Signaling
Deficits in neurotrophin signaling are a known consequence of Alzheimer's pathology. This compound treatment has been demonstrated to normalize neurotrophin signaling pathways, which are crucial for neuronal survival and function.[10]
Reduction of Tau Pathology
While the primary mechanism of this compound is centered on Aβ, preclinical studies have also shown a reduction in tau pathology.[10] This is likely an indirect effect of reduced Aβ-induced toxicity, which is known to exacerbate tau hyperphosphorylation and aggregation.
Attenuation of Neuroinflammation
Chronic neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of Alzheimer's disease. Prophylactic treatment with this compound has been shown to significantly reduce both microgliosis and astrogliosis in the brains of AD mouse models.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Aβ Quantification
-
Cell Culture: SH-SY5Y human neuroblastoma cells overexpressing human APP695 are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Aβ Measurement: Conditioned media is collected, and Aβ40 and Aβ42 levels are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays with specific anti-Aβ antibodies.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Rodent Studies
-
Animal Models: PSAPP transgenic mice (co-expressing mutant human APP and PSEN1) or Ts65Dn mice (a model for Down syndrome-associated Alzheimer's disease) are commonly used. Wild-type littermates or appropriate control strains (e.g., C57BL/6J) serve as controls.
-
Drug Administration: this compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at specified doses and frequencies.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and brain, plasma, and cerebrospinal fluid (CSF) are collected.
-
Aβ Quantification: Brain tissue is homogenized, and soluble and insoluble Aβ fractions are extracted. Aβ levels in brain homogenates, plasma, and CSF are measured by ELISA or MSD assays.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ (to detect plaques), Iba1 (for microglia), and GFAP (for astrocytes). Staining is visualized and quantified using microscopy and image analysis software.
-
Behavioral Testing: Cognitive function is assessed using standard behavioral paradigms such as the Morris water maze or contextual fear conditioning.
References
- 1. rupress.org [rupress.org]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. A promising new γ-secretase modulator for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BPN-15606's Role in Preventing Amyloid Plaque Formation: A Technical Guide
Executive Summary: Alzheimer's disease (AD) pathology is centrally characterized by the cerebral accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), which aggregate to form neurotoxic amyloid plaques. Traditional therapeutic strategies, such as the direct inhibition of γ-secretase, have been hampered by mechanism-based toxicities due to the enzyme's role in processing other critical substrates like Notch. BPN-15606 emerges as a potent, orally active γ-secretase modulator (GSM) that offers a refined therapeutic approach.[1][2] Instead of inhibiting the enzyme, this compound allosterically modulates γ-secretase activity to enhance its processivity, thereby shifting the cleavage of the amyloid precursor protein (APP) away from the production of pathogenic Aβ42 and Aβ40 species towards shorter, less amyloidogenic fragments like Aβ38 and Aβ37.[3][4][5][6][7] Preclinical studies in transgenic mouse models of AD demonstrate that this compound, when administered prophylactically, significantly reduces amyloid plaque deposition, mitigates associated neuroinflammation, and attenuates cognitive deficits.[8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols used to validate its therapeutic potential.
The Amyloid Cascade and Therapeutic Challenges
The amyloid cascade hypothesis posits that the dysregulation of Aβ production and clearance is the primary event initiating AD pathogenesis.[10][11] The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex. This process liberates Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity. Direct inhibition of γ-secretase was a promising strategy, but clinical trials revealed significant side effects, largely attributed to the disruption of Notch signaling, which is essential for cellular differentiation and function. This necessitated the development of agents that could selectively target pathogenic Aβ production without global enzymatic inhibition.
This compound: Mechanism of Action as a γ-Secretase Modulator
This compound represents a distinct class of molecules that do not inhibit γ-secretase but rather modulate its enzymatic activity.[4] It acts as an allosteric modulator, binding to the γ-secretase complex to enhance its processivity.[3][5][6] This results in a shift in the primary cleavage site on the APP C-terminal fragment (CTFβ), leading to a significant reduction in the generation of Aβ42 and, to a lesser extent, Aβ40.[3][4] Concurrently, there is an increase in the production of shorter, non-pathogenic Aβ species such as Aβ38 and Aβ37.[4] A critical feature of this mechanism is that this compound does not alter the total levels of Aβ, full-length APP, or its C-terminal fragments, thereby avoiding the toxicities associated with γ-secretase inhibitors.[3][5][6]
Preclinical Efficacy Data
The therapeutic potential of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating its potency and efficacy in relevant biological systems.
In Vitro Potency
This compound demonstrates high potency in cell-based assays, effectively reducing the production of amyloidogenic Aβ peptides.
| Cell Line | Target Peptide | IC50 Value | Citation(s) |
| SH-SY5Y Neuroblastoma | Aβ42 | 7 nM | [1][2] |
| SH-SY5Y Neuroblastoma | Aβ40 | 17 nM | [1][2] |
In Vivo Pharmacodynamics and Efficacy
Studies in wild-type and transgenic rodent models confirm that this compound is orally bioavailable and effectively modulates Aβ levels in the central nervous system.
| Species | Dosing Regimen (Oral) | Tissue | Effect on Aβ42 | Effect on Aβ40 | Citation(s) |
| Mouse | 10, 25, 50 mg/kg for 7 days | Plasma & Brain | Dose-dependent reduction | Dose-dependent reduction | [1][2] |
| Rat | 5, 25, 50 mg/kg for 9 days | CSF | Dose-dependent reduction | Dose-dependent reduction | [1][2] |
Efficacy in Alzheimer's Disease Mouse Models
Long-term studies in transgenic mouse models of AD have been crucial in establishing the preventative efficacy of this compound against amyloid pathology.
| Mouse Model | Treatment Group | Age at Treatment Start | Duration | Key Pathological Outcomes | Citation(s) |
| PSAPP | Pre-plaque | 3 months | 3 months | Reduced amyloid plaque load, microgliosis, and astrogliosis. | [8][9][12] |
| PSAPP | Post-plaque | 6 months | 3 months | Ineffective at reducing established pathology. | [8][9][12] |
| Ts65Dn | This compound | 3 months | 4 months | Significantly decreased Aβ40 and Aβ42 in cortex and hippocampus; reduced tau pathology, astrogliosis, and microgliosis. | [3][5][6] |
Downstream Neuropathological and Cognitive Effects
The modulation of Aβ production by this compound initiates a cascade of beneficial downstream effects, ultimately leading to improved neuronal health and cognitive function in preclinical models. By reducing the formation of toxic Aβ oligomers and plaques, this compound mitigates several related pathologies. This includes a reduction in neuroinflammation, evidenced by decreased microgliosis and astrogliosis.[3][8][9] Furthermore, treatment has been shown to normalize tau hyperphosphorylation, another key hallmark of AD.[3][6] On a cellular level, this compound rescues the hyperactivation of Rab5, an endosomal regulator, and normalizes deficits in crucial neurotrophin signaling pathways.[3][5][6] These molecular and cellular improvements culminate in the normalization of synaptic protein levels and an attenuation of cognitive deficits observed in animal models.[3][6][8]
Key Experimental Protocols
The following protocols are representative of the methodologies used to assess the efficacy of this compound in preclinical AD models.
In Vivo Preventative Study in PSAPP Mice
This protocol was designed to test the efficacy of this compound when administered prior to significant amyloid plaque deposition.[8][9]
-
Animal Model: PSAPP transgenic mice, which co-express mutant human APP and PSEN1 genes.
-
Study Groups: (1) Vehicle-treated PSAPP mice; (2) this compound-treated PSAPP mice.
-
Dosing Regimen: Treatment was initiated in pre-plaque mice at 3 months of age and continued for 3 months. This compound was administered via medicated chow at a dose calculated to be approximately 10 mg/kg/day.
-
Endpoints: At 6 months of age, mice underwent behavioral testing (e.g., Morris water maze) to assess cognitive function. Subsequently, brain tissue was collected for biochemical and histopathological analysis.
In Vivo Study in Ts65Dn Mice
This protocol was used to evaluate this compound in a mouse model of Down syndrome, which exhibits AD-like pathology due to overexpression of APP.[3][5][6]
-
Animal Model: Ts65Dn mice.
-
Dosing Regimen: Mice were treated via oral gavage with 10 mg/kg of this compound on weekdays. Treatment began at 3 months of age and lasted for 4 months.
-
Endpoints: Analysis of Aβ40 and Aβ42 levels in the cortex and hippocampus, assessment of Rab5 activation, neurotrophin signaling markers (pTrkB, pCREB), synaptic proteins, tau phosphorylation, and glial activation markers.
Aβ Quantification via ELISA
-
Sample Preparation: Brain hemispheres were homogenized in a series of buffers to isolate soluble and insoluble fractions.
-
Assay: Species-specific enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of Aβ40 and Aβ42 in brain homogenates and plasma/CSF. Commercially available kits (e.g., from IBL) were often employed.
-
Analysis: Aβ concentrations were determined by comparison to a standard curve of synthetic Aβ peptides. Data were typically normalized to total protein content.
Immunohistochemistry (IHC) for Plaque and Glial Cell Analysis
-
Tissue Preparation: Mice were perfused, and brains were fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.
-
Staining:
-
Amyloid Plaques: Sections were incubated with a primary antibody specific for Aβ (e.g., mAb 3D6), followed by a biotinylated secondary antibody and visualization using an avidin-biotin complex (ABC) method with a chromogen like DAB.
-
Microgliosis: Staining was performed using an antibody against Iba1.
-
Astrogliosis: Staining was performed using an antibody against GFAP.
-
-
Image Analysis: Stained sections were imaged, and the percentage of the cortical or hippocampal area occupied by immunoreactivity (plaque load, glial activation) was quantified using image analysis software.
Conclusion and Future Directions
This compound is a potent γ-secretase modulator that has demonstrated significant promise as a preventative therapy for Alzheimer's disease in preclinical models. Its mechanism of selectively reducing the production of pathogenic Aβ42 and Aβ40, without the liabilities of direct enzyme inhibition, represents a sophisticated and potentially safer approach to targeting the amyloid cascade. The robust efficacy observed in preventing amyloid plaque deposition, neuroinflammation, and cognitive decline in animal models provides a strong rationale for its clinical development.[9] Future work must focus on translating these findings into human studies to assess the safety, tolerability, and efficacy of this compound as an early-stage, preventative treatment for individuals at high risk for developing Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 10. youtube.com [youtube.com]
- 11. Alzheimer’s disease: amyloid-based pathogenesis and potential therapies [cell-stress.com]
- 12. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of BPN-15606
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It has demonstrated significant potential in preclinical studies as a disease-modifying agent for Alzheimer's disease (AD). By allosterically modulating the activity of γ-secretase, this compound selectively reduces the production of the aggregation-prone amyloid-β (Aβ) peptides, Aβ42 and Aβ40, while concomitantly increasing the formation of shorter, less amyloidogenic Aβ species. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data associated with this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical name (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine |
| CAS Number | 1914989-49-3 |
| Molecular Formula | C23H23FN6O |
| Molecular Weight | 418.47 g/mol |
Mechanism of Action
This compound functions as a γ-secretase modulator (GSM), a class of compounds that do not inhibit the overall proteolytic activity of the γ-secretase enzyme complex. Instead, GSMs bind to an allosteric site on the enzyme, inducing a conformational change that alters the substrate cleavage preference.[1] This modulation results in a shift in the final cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, there is an increase in the production of shorter, more soluble, and less toxic Aβ peptides, such as Aβ38.[1]
A key advantage of this mechanism is the preservation of γ-secretase's activity on other critical substrates, most notably Notch, thereby avoiding the toxicities associated with pan-γ-secretase inhibitors.[1] The modulation of γ-secretase by this compound enhances the processivity of the enzyme, effectively promoting the trimming of longer Aβ peptides into shorter forms.[2]
Downstream of its primary effect on Aβ production, this compound has been shown to rescue the hyperactivation of Rab5, a key regulator of endosomal trafficking that is dysregulated in AD.[2] Furthermore, it normalizes deficits in neurotrophin signaling, reduces tau pathology, and mitigates neuroinflammation (astrocytosis and microgliosis), ultimately leading to improved cognitive function in preclinical models.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value |
| γ-Secretase Modulation | SH-SY5Y Neuroblastoma | IC50 for Aβ42 reduction | 7 nM |
| γ-Secretase Modulation | SH-SY5Y Neuroblastoma | IC50 for Aβ40 reduction | 17 nM |
Table 3: In Vivo Efficacy of this compound in Rodent Models
| Species | Model | Treatment | Route | Key Findings |
| Mouse | C57BL/6 | 10, 25, 50 mg/kg for 7 days | Oral | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain. |
| Rat | Sprague-Dawley | 5, 25, 50 mg/kg for 9 days | Oral | Dose-dependent reduction of Aβ42 and Aβ40 in CSF. |
| Mouse | PSAPP Transgenic | 10 mg/kg/day for 3 months (pre-plaque) | Oral (in chow) | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis. |
| Mouse | PSAPP Transgenic | 10 mg/kg/day for 3 months (post-plaque) | Oral (in chow) | Ineffective at reducing established pathology. |
| Mouse | Ts65Dn (Down Syndrome model) | 10 mg/kg/weekday for 4 months | Oral gavage | Significantly decreased Aβ40 and Aβ42 in cortex and hippocampus.[2] |
Table 4: Pharmacokinetic Properties of this compound
| Species | Parameter | Value |
| Mouse | Bioavailability | >60% |
| Rat | Bioavailability | >60% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
In Vitro γ-Secretase Modulation Assay
Objective: To determine the potency of this compound in modulating γ-secretase activity by measuring the reduction of Aβ42 and Aβ40 in a cell-based assay.
Materials:
-
SH-SY5Y human neuroblastoma cells stably overexpressing human APP.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
This compound stock solution in DMSO.
-
Meso Scale Discovery (MSD) Aβ triplex ELISA kit or equivalent.
-
96-well cell culture plates.
-
Plate reader capable of electrochemiluminescence detection.
Procedure:
-
Seed SH-SY5Y-APP cells into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO) control.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the conditioned medium from each well.
-
Analyze the levels of Aβ38, Aβ40, and Aβ42 in the conditioned medium using an MSD Aβ triplex ELISA kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC50 values for the reduction of Aβ42 and Aβ40.
In Vivo Efficacy Studies in Transgenic Mouse Models
Objective: To evaluate the effect of this compound on amyloid pathology and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., PSAPP mice).
Materials:
-
PSAPP transgenic mice and wild-type littermate controls.
-
This compound.
-
Vehicle control.
-
Morris Water Maze apparatus.
-
Histology equipment and reagents (e.g., microtome, antibodies against Aβ, Iba1, GFAP).
-
ELISA kits for Aβ quantification in brain homogenates.
Procedure:
-
Dosing: Administer this compound or vehicle to mice daily via oral gavage or formulated in their chow for a specified duration (e.g., 3 months).
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5-7 consecutive days, train mice to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length for each trial.
-
Probe Trial: 24 hours after the last training day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
-
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and perfuse with saline. Collect the brains; one hemisphere can be fixed for histology and the other snap-frozen for biochemical analysis.
-
Immunohistochemistry:
-
Section the fixed brain hemisphere.
-
Perform immunohistochemical staining for amyloid plaques (using an anti-Aβ antibody), microglia (anti-Iba1), and astrocytes (anti-GFAP).
-
Quantify the plaque load and glial activation using image analysis software.
-
-
Biochemical Analysis:
-
Homogenize the frozen brain hemisphere.
-
Perform ELISAs to measure the levels of soluble and insoluble Aβ40 and Aβ42.
-
Conclusion
This compound is a promising γ-secretase modulator with a well-defined mechanism of action that translates to robust efficacy in preclinical models of Alzheimer's disease. Its ability to selectively reduce pathogenic Aβ species without inhibiting essential physiological functions of γ-secretase represents a significant advancement in the development of AD therapeutics. The data presented in this guide underscore the potential of this compound as a candidate for further clinical development.
References
BPN-15606: A Novel γ-Secretase Modulator for Down Syndrome-Associated Alzheimer's Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Individuals with Down syndrome (DS) carry an extra copy of chromosome 21, which houses the amyloid precursor protein (APP) gene. This triplication leads to a lifelong overexpression of APP and its metabolic byproducts, including the amyloid-beta (Aβ) peptides Aβ42 and Aβ40, placing this population at an exceptionally high risk for developing early-onset Alzheimer's disease (AD). BPN-15606 is an investigational small molecule that acts as a γ-secretase modulator (GSM), offering a promising therapeutic strategy for DS-associated AD (DS-AD). Unlike γ-secretase inhibitors that block enzyme activity and can lead to mechanism-based toxicities, this compound allosterically modulates the enzyme to shift the cleavage of APP, thereby reducing the production of pathogenic Aβ42 and Aβ40 species while increasing the formation of shorter, less amyloidogenic Aβ peptides.[1][2] Preclinical studies in the Ts65Dn mouse model of Down syndrome have demonstrated the potential of this compound to mitigate multiple AD-related pathologies, including amyloid burden, tau hyperphosphorylation, neuroinflammation, and cognitive deficits.[1][3][4] This document provides a comprehensive technical overview of the preclinical evidence for this compound as a potential therapeutic for DS-AD, detailing its mechanism of action, key experimental findings, and associated protocols.
Mechanism of Action: γ-Secretase Modulation
This compound is a potent, orally bioavailable pyridazine-containing γ-secretase modulator.[1][3] Its mechanism of action is centered on the allosteric modulation of the γ-secretase complex, a multi-subunit protease responsible for the final cleavage of APP to generate Aβ peptides.[2] Instead of inhibiting the enzyme, this compound enhances its processivity, leading to a shift in the cleavage site.[1][3] This results in a significant reduction of the highly amyloidogenic Aβ42 and Aβ40 peptides and a corresponding increase in the production of shorter, non-toxic Aβ peptides such as Aβ38.[2][5] Crucially, this modulation does not affect the total levels of Aβ, nor does it interfere with the cleavage of other critical γ-secretase substrates like Notch, thereby avoiding the toxicities associated with γ-secretase inhibitors.[2][6]
References
- 1. escholarship.org [escholarship.org]
- 2. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
BPN-15606: A Novel γ-Secretase Modulator with Neuroprotective Effects on Neuroinflammation and Microgliosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that has demonstrated significant promise in preclinical studies for the treatment of neurodegenerative diseases, particularly those with an Alzheimer's disease (AD) component. By allosterically modulating the γ-secretase complex, this compound selectively reduces the production of the toxic amyloid-beta (Aβ) peptides Aβ42 and Aβ40, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species.[1] This mechanism of action avoids the adverse effects associated with direct γ-secretase inhibition.[1] Beyond its primary effect on Aβ production, this compound exhibits profound downstream effects on neuroinflammation and microgliosis, key pathological features of many neurodegenerative disorders. This whitepaper provides a comprehensive overview of the current understanding of this compound, focusing on its impact on neuroinflammatory pathways and microglial activation, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.
Core Mechanism of Action: γ-Secretase Modulation
This compound functions as a γ-secretase modulator, a class of small molecules that do not inhibit the overall activity of the γ-secretase enzyme.[2] Instead, they bind to an allosteric site on the enzyme complex, subtly altering its conformation.[3] This conformational change favors the processivity of γ-secretase, leading to a shift in the cleavage of the amyloid precursor protein (APP). The result is a decrease in the generation of the highly amyloidogenic Aβ42 and Aβ40 peptides and a corresponding increase in the production of shorter, more soluble Aβ peptides like Aβ38.[4] This modulation of Aβ profiles is achieved without affecting the total amount of Aβ produced or interfering with the processing of other critical γ-secretase substrates, such as Notch, thereby mitigating the risk of mechanism-based toxicity seen with γ-secretase inhibitors.[1][2]
Quantitative Data on the Effects of this compound
The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key quantitative findings related to its impact on Aβ production and markers of neuroinflammation and microgliosis.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Analyte | IC50 | Reference |
| SH-SY5Y Neuroblastoma | Aβ42 Production | 7 nM | MedchemExpress Data |
| SH-SY5Y Neuroblastoma | Aβ40 Production | 17 nM | MedchemExpress Data |
Table 2: In Vivo Efficacy of this compound on Aβ Reduction
| Animal Model | Treatment | Tissue | Aβ42 Reduction | Aβ40 Reduction | Reference |
| C57BL/6 Mice | 10, 25, 50 mg/kg/day for 7 days (oral) | Plasma & Brain | Dose-dependent | Dose-dependent | [5] |
| Sprague-Dawley Rats | 5, 25, 50 mg/kg/day for 9 days (oral) | Plasma & CSF | Dose-dependent | Dose-dependent | [5] |
| Ts65Dn Mice | 10 mg/kg/weekday for 4 months (oral gavage) | Cortex & Hippocampus | Significant decrease | Significant decrease | [6][7] |
Table 3: Effects of this compound on Neuroinflammation and Microgliosis Markers in Ts65Dn Mice
| Marker | Effect of this compound Treatment | Tissue | Description | Reference |
| IBA1 | Counteracted increase | Hippocampus | Marker of microglial activation. | [7] |
| P2Y12 | Counteracted decrease | Hippocampus | Homeostatic microglial marker, downregulated in activated microglia. | [7] |
| S100β | Significantly reduced | Not specified | Marker of astrocytosis and neuroinflammation. | [7] |
| GFAP+ Astrocytes | Reduced density | Entorhinal Cortex & Medial Septum | Marker of astrogliosis, a component of neuroinflammation. | [7] |
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound extend beyond Aβ modulation and are linked to its influence on key intracellular signaling pathways that are often dysregulated in neurodegenerative diseases.
γ-Secretase and APP Processing Pathway
The primary signaling event initiated by this compound is the modulation of γ-secretase activity. This has a direct impact on the processing of APP and the subsequent production of Aβ peptides.
Caption: this compound modulates γ-secretase to shift APP processing away from amyloidogenic Aβ.
Rab5 Signaling and Endosomal Trafficking
In disease states, hyperactivation of the small GTPase Rab5 leads to endosomal abnormalities. This compound has been shown to rescue this hyperactivation, suggesting a restoration of normal endosomal trafficking.[6][7]
Caption: this compound counters Rab5 hyperactivation, restoring endosomal function.
Neurotrophin Signaling Pathway
Neurotrophin signaling is crucial for neuronal survival and function and is often impaired in neurodegenerative diseases. This compound treatment normalizes deficits in this pathway, as evidenced by the restoration of TrkB and CREB phosphorylation.[7]
Caption: this compound normalizes neurotrophin signaling, promoting neuronal health.
Experimental Protocols
The following methodologies are based on published studies investigating the effects of this compound.
Animal Models and Treatment
-
Animal Models:
-
Ts65Dn Mice: A well-established mouse model for Down Syndrome, which exhibits age-dependent Alzheimer's-like pathology, including Aβ deposition and neuroinflammation.[7]
-
PSAPP Mice: A transgenic mouse model (APPswe/PSEN1dE9) that co-expresses mutant human APP and PSEN1 genes, leading to accelerated Aβ plaque deposition, gliosis, and cognitive deficits.[8]
-
C57BL/6 Mice and Sprague-Dawley Rats: Used for pharmacokinetic and dose-ranging efficacy studies.[5]
-
-
Drug Administration:
-
Oral Gavage: this compound was administered at a dose of 10 mg/kg on weekdays for 4 months to Ts65Dn mice.[7]
-
In-feed Dosing: For chronic studies in PSAPP mice, this compound was milled into standard rodent chow at a dose of 10 mg/kg/day for 6 months.[5]
-
Vehicle: A common vehicle used was 80% polyethylene (B3416737) glycol 400 (v/v), 20% sterile water (v/v), and 0.1% Tween 20 (v/v).[5]
-
Biochemical Analysis
-
Aβ Enzyme-Linked Immunosorbent Assays (ELISA):
-
Plasma, cerebrospinal fluid (CSF), and brain homogenates were analyzed for Aβ40 and Aβ42 levels using commercially available ELISA kits (e.g., Meso Scale Discovery multiplex kits).[5]
-
-
Western Blotting:
-
Brain tissues (cortex and hippocampus) were homogenized and protein lysates were separated by SDS-PAGE.
-
Proteins were transferred to membranes and probed with specific primary antibodies for markers such as IBA1, P2Y12, pTrkB, TrkB, pCREB, and CREB.[7]
-
Signals were detected using chemiluminescence and quantified using densitometry software (e.g., ImageLab).[7]
-
Immunohistochemistry and Image Analysis
-
Tissue Preparation: Mice were transcardially perfused with saline followed by 4% paraformaldehyde. Brains were dissected, post-fixed, and cryoprotected before sectioning on a cryostat or microtome.[7]
-
Staining: Brain sections were incubated with primary antibodies against markers of interest, such as Iba1 for microglia and GFAP for astrocytes.[7]
-
Imaging and Analysis:
Caption: Experimental workflow for evaluating this compound in preclinical models.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neurodegenerative diseases characterized by amyloid pathology and neuroinflammation. Its unique mechanism as a γ-secretase modulator allows for the targeted reduction of toxic Aβ species without the safety concerns of direct enzyme inhibition. Preclinical data robustly demonstrate its ability to not only lower Aβ levels but also to quell neuroinflammation and microgliosis, and restore critical neuronal signaling pathways.[6][7][9] These multifaceted effects position this compound as a compelling molecule for further development.
Future research should focus on elucidating the precise molecular interactions between this compound and the γ-secretase complex to refine the design of next-generation GSMs. Additionally, further investigation into the downstream effects on microglial phenotypes and inflammatory cytokine profiles will provide a more detailed understanding of its anti-neuroinflammatory properties. Ultimately, the progression of this compound or similar GSMs into human clinical trials is a critical next step to determine their therapeutic potential in patients with Alzheimer's disease and related dementias.
References
- 1. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 9. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
The Pharmacodynamics of BPN-15606: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 is a potent, orally active, small-molecule γ-secretase modulator (GSM) that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease (AD) and Down syndrome (DS). Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic 42-amino-acid amyloid-β peptide (Aβ42) and the more abundant Aβ40, while concomitantly increasing the production of shorter, less aggregation-prone Aβ peptides such as Aβ38 and Aβ37. This guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a γ-secretase modulator (GSM), a class of compounds that do not inhibit the overall proteolytic activity of the γ-secretase complex. Instead, they bind to an allosteric site on the enzyme, inducing a conformational change that alters the processivity of APP C-terminal fragment (APP-CTF or C99) cleavage.[1][2] This modulation results in a shift in the final cleavage site, leading to the preferential generation of shorter, less toxic Aβ peptides.[3]
The primary pharmacodynamic effects of this compound are:
-
Reduction of Aβ42 and Aβ40: this compound significantly lowers the levels of the pathogenic Aβ42 and Aβ40 peptides.[3][4]
-
Increase in Shorter Aβ Peptides: Concurrently, there is an increase in the production of Aβ38 and Aβ37.[5]
-
No Inhibition of Notch Cleavage: Crucially, this compound does not inhibit the cleavage of other γ-secretase substrates like Notch, thereby avoiding the toxicities associated with γ-secretase inhibitors.
Downstream of its primary target, this compound has been shown to rescue pathological phenotypes in preclinical models, including:
-
Reduction of Rab5 Hyperactivation: In a mouse model of Down syndrome, this compound treatment normalized the hyperactivation of Rab5, a key regulator of endosome function.[3][4][6][7]
-
Normalization of Neurotrophin Signaling: The compound also restored deficits in neurotrophin signaling pathways.[3][4][6]
-
Reduction of Tau Pathology and Neuroinflammation: this compound treatment has been associated with a decrease in tau hyperphosphorylation, astrogliosis, and microgliosis.[3]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data on the pharmacodynamic effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Parameter | Value (nM) | Reference |
| SH-SY5Y Neuroblastoma | IC50 for Aβ42 reduction | 7 | MedChemExpress |
| SH-SY5Y Neuroblastoma | IC50 for Aβ40 reduction | 17 | MedChemExpress |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose (mg/kg/day) | Treatment Duration | Tissue | % Reduction in Aβ42 | % Reduction in Aβ40 | Reference |
| C57BL/6 Mice | 10, 25, 50 | 7 days | Brain | Dose-dependent | Dose-dependent | MedChemExpress |
| Sprague-Dawley Rats | 5, 25, 50 | 9 days | CSF | Dose-dependent | Dose-dependent | MedChemExpress |
| PSAPP Transgenic Mice | 10 | 6 months | Brain | Significant reduction in plaque load | - | [8] |
| Ts65Dn (Down Syndrome Model) | 10 | 4 months | Cortex & Hippocampus | Significant | Significant | [3][4] |
Experimental Protocols
In Vitro γ-Secretase Modulation Assay in SH-SY5Y Cells
This protocol describes a representative method for evaluating the effect of this compound on Aβ peptide production in a human neuroblastoma cell line that overexpresses APP.
3.1.1. Materials
-
SH-SY5Y cells stably expressing human APP751
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
Meso Scale Discovery (MSD) Aβ Peptide Panel 1 Kit or equivalent ELISA kits for Aβ40 and Aβ42
3.1.2. Cell Culture and Treatment
-
Culture SH-SY5Y-APP751 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of approximately 3 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and replace it with medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubate the cells for 24-48 hours.
3.1.3. Aβ Quantification
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Analyze the levels of Aβ40 and Aβ42 in the supernatant using an MSD Aβ Peptide Panel 1 Kit according to the manufacturer's protocol.
-
Normalize the Aβ levels to the total protein concentration in the corresponding cell lysate or to a housekeeping protein.
-
Calculate the IC50 values for Aβ40 and Aβ42 reduction by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines a typical study design to assess the chronic efficacy of this compound in reducing amyloid pathology in an AD mouse model.
3.2.1. Animals and Treatment
-
Use PSAPP transgenic mice, which co-express mutant human APP and PSEN1, leading to age-dependent amyloid plaque deposition.[8]
-
House the animals in a temperature-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Randomly assign mice to treatment and vehicle control groups.
-
Administer this compound orally via gavage at a dose of 10 mg/kg/day. The vehicle control group receives the same volume of the vehicle solution.[3][8]
-
Treat the animals for a period of 3 to 6 months, depending on the study objectives (preventative or therapeutic).[8]
3.2.2. Tissue Collection and Processing
-
At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture.
-
Perfuse the animals with saline and harvest the brains.
-
Divide the brain sagittally. Use one hemisphere for biochemical analysis and fix the other in 4% paraformaldehyde for immunohistochemistry.
3.2.3. Biochemical Analysis of Aβ Levels
-
Homogenize the brain hemisphere in a suitable buffer.
-
Perform sequential extractions to isolate soluble and insoluble Aβ fractions.
-
Quantify Aβ40 and Aβ42 levels in the brain homogenates using MSD assays or ELISA.
3.2.4. Immunohistochemical Analysis of Amyloid Plaques
-
Section the fixed brain hemisphere using a cryostat or vibratome.
-
Perform immunohistochemistry using an antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Capture images of the stained sections using a microscope.
-
Quantify the amyloid plaque load by measuring the percentage of the area occupied by Aβ plaques in specific brain regions like the cortex and hippocampus.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: In vivo experimental workflow for this compound.
References
- 1. mesoscale.com [mesoscale.com]
- 2. evetechnologies.com [evetechnologies.com]
- 3. mesoscale.com [mesoscale.com]
- 4. The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 6. mesoscale.com [mesoscale.com]
- 7. researchgate.net [researchgate.net]
- 8. Secretomic changes of amyloid beta peptides on Alzheimer’s disease related proteins in differentiated human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of BPN-15606: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies on BPN-15606, a novel γ-secretase modulator (GSM). The document summarizes key quantitative data, outlines detailed experimental methodologies for the principal assays cited, and visualizes the compound's mechanism of action through signaling pathway and workflow diagrams.
Core Efficacy Data
This compound has demonstrated potent and selective modulation of γ-secretase activity in in vitro models, leading to a reduction in the production of pathogenic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40. These peptides are central to the amyloid hypothesis of Alzheimer's disease.
Quantitative Efficacy of this compound
The following table summarizes the in vitro efficacy of this compound in reducing Aβ42 and Aβ40 levels in the human neuroblastoma SH-SY5Y cell line.
| Cell Line | Analyte | IC50 (nM) |
| SH-SY5Y | Aβ42 | 7 |
| SH-SY5Y | Aβ40 | 17 |
Mechanism of Action: γ-Secretase Modulation
This compound functions as a γ-secretase modulator, allosterically binding to the γ-secretase complex. This binding modulates the enzymatic activity, shifting the cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF) away from the production of longer, more amyloidogenic Aβ peptides like Aβ42 and Aβ40. Instead, it promotes the formation of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38. A key advantage of GSMs over γ-secretase inhibitors (GSIs) is that they do not inhibit the overall activity of the enzyme, thus avoiding the potential for mechanism-based toxicities associated with blocking the processing of other critical substrates like Notch.
Methodological & Application
Application Notes and Protocols for BPN-15606 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
BPN-15606 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1][2][3] It is under investigation for the treatment of Alzheimer's disease (AD) and other neurological conditions associated with amyloid-β (Aβ) pathology.[4][5] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase to specifically reduce the production of the aggregation-prone Aβ42 and Aβ40 peptides, while concomitantly increasing the formation of shorter, less amyloidogenic Aβ species like Aβ38 and Aβ37.[1] This document provides detailed experimental protocols for the in vivo evaluation of this compound in mouse models of Alzheimer's disease, based on preclinical validation studies.
Mechanism of Action
This compound modulates the activity of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP). By selectively altering the cleavage sites of γ-secretase on APP, this compound shifts the production of Aβ peptides away from the longer, more pathogenic forms (Aβ42 and Aβ40) towards shorter, more soluble, and less toxic fragments.[4] This modulation is believed to reduce the amyloid burden in the brain, a central aspect of Alzheimer's disease pathology.
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of this compound in Mouse Models
| Mouse Model | Age at Treatment Start | Treatment Duration | Dosage and Administration | Key Findings | Reference |
| C57BL/6J (Wild-Type) | Not specified | Acute (single dose) | 5 mg/kg or 10 mg/kg, oral gavage | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain. Maximal plasma reduction at 1h, brain reduction between 6-12h. | [2] |
| C57BL/6 (Wild-Type) | Not specified | Acute (single dose) | 25 mg/kg, oral gavage | Robust reduction of Aβ42 and Aβ40 in plasma and brain, starting 30-60 mins post-dose and lasting ≥24 hours. | [6] |
| PSAPP (Transgenic AD model) | 3 months (pre-plaque) | 3 months | 10 mg/kg/day in chow | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis. | [7] |
| PSAPP (Transgenic AD model) | 6 months (post-plaque) | 3 months | 10 mg/kg/day in chow | Ineffective at improving cognitive deficits or pathology. | [7] |
| Ts65Dn (Down Syndrome model) | 3 months | 4 months | 10 mg/kg/weekday, oral gavage | Significantly decreased Aβ40 and Aβ42 in cortex and hippocampus. Rescued Rab5 hyperactivation and normalized neurotrophin signaling deficits. Reduced tau pathology, astrogliosis, and microgliosis. | [4][5] |
| C57BL/6 | Not specified | 8 weeks | 10 mg/day in chow | In a model of air pollution-induced amyloidogenesis, this compound decreased Aβ42 and the Aβ42/40 ratio. | [8] |
Experimental Protocols
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Caption: General experimental workflow for this compound in vivo mouse studies.
Protocol 1: Acute Pharmacodynamic Study in Wild-Type Mice
Objective: To determine the time course and magnitude of Aβ reduction in plasma and brain following a single oral dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 1% methylcellulose/sodium carboxymethyl cellulose (B213188) with 0.6% lipid emulsifier)
-
Male C57BL/6J mice
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with EDTA)
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Aβ ELISA kits (for Aβ40 and Aβ42)
Procedure:
-
Animal Dosing:
-
Acclimatize male C57BL/6J mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (vehicle, 5 mg/kg this compound, 10 mg/kg this compound) and different time points for euthanasia (e.g., 1, 3, 6, 12, 24, 48 hours post-dose).[2]
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Administer a single dose of the vehicle or this compound solution via oral gavage.
-
-
Sample Collection:
-
At the designated time points, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Perfuse the mice with ice-cold PBS.
-
Harvest the brain and dissect the cortex and hippocampus on ice. Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Aβ Quantification:
-
For brain tissue, homogenize the samples in RIPA buffer containing protease inhibitors. Centrifuge the homogenates at high speed (e.g., 100,000 x g) to separate soluble and insoluble fractions.
-
Measure the concentrations of Aβ40 and Aβ42 in the plasma and brain extracts using commercially available ELISA kits according to the manufacturer's instructions.[2][6]
-
Normalize brain Aβ levels to the total protein concentration of the extract.
-
-
Data Analysis:
-
Calculate the mean ± SEM for Aβ levels at each time point for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the this compound treated groups to the vehicle control group at each time point.[2]
-
Protocol 2: Chronic Efficacy Study in a Transgenic AD Mouse Model
Objective: To evaluate the long-term effects of this compound on cognitive function and AD-related pathology in a transgenic mouse model (e.g., PSAPP or Ts65Dn).
Materials:
-
Transgenic mice (e.g., PSAPP) and wild-type littermate controls.
-
This compound formulated in rodent chow (e.g., 10 mg/kg/day).
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Materials for tissue processing and analysis as described in Protocol 1.
-
Reagents for immunohistochemistry (e.g., antibodies against Aβ, Iba1 for microglia, GFAP for astrocytes).
Procedure:
-
Study Initiation and Dosing:
-
Begin treatment at a specified age, for example, at 3 months for a preventative study or 6 months for a therapeutic study in PSAPP mice.[7]
-
House the mice in groups and provide ad libitum access to either standard chow (vehicle group) or chow containing this compound.
-
Monitor animal health and body weight regularly throughout the study.
-
-
Behavioral Assessment:
-
After the treatment period (e.g., 3-4 months), conduct a battery of behavioral tests to assess cognitive function.[4][7]
-
For spatial learning and memory, the Morris water maze is a standard test.
-
For working memory, the Y-maze spontaneous alternation test can be used.
-
Ensure that all behavioral testing is performed by an investigator blinded to the treatment groups.
-
-
Endpoint Sample Collection and Analysis:
-
Following the completion of behavioral testing, collect plasma and brain tissue as described in Protocol 1.
-
Perform biochemical analysis of Aβ levels as described above.
-
For histological analysis, fix one brain hemisphere in 4% paraformaldehyde and process for paraffin (B1166041) embedding or cryosectioning.
-
Perform immunohistochemical staining on brain sections to quantify amyloid plaque burden (e.g., using an anti-Aβ antibody), microgliosis (anti-Iba1), and astrogliosis (anti-GFAP).[4][7]
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical methods (e.g., repeated measures ANOVA for Morris water maze learning curves, t-test or ANOVA for probe trial performance).
-
Quantify the plaque load and glial activation from the immunohistochemical images using image analysis software.
-
Compare all outcome measures between the vehicle-treated and this compound-treated transgenic mice, as well as with wild-type controls.
-
Safety and Toxicology
In preclinical studies, this compound has demonstrated a favorable safety profile. In rats, it showed a safety margin of over 40-fold based on the ratio of the no-observed-adverse-effect-level (NOAEL) to the effective exposure for 50% Aβ42 reduction in the brain.[1] An earlier compound, this compound (compound 1), was discontinued (B1498344) due to a potentially mutagenic metabolite in rats and evidence of QT interval prolongation in non-human primates.[3] The lead clinical candidate, however, showed an improved safety profile.[2] No treatment-related toxicity was observed in the 3-month chronic study in PSAPP mice.[7]
Conclusion
This compound is a promising γ-secretase modulator that has demonstrated robust efficacy in reducing pathogenic Aβ species in various in vivo mouse models. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound and similar compounds, from acute pharmacodynamic assessments to long-term efficacy studies in transgenic models of Alzheimer's disease. These studies are crucial for understanding the therapeutic potential and mechanism of action of novel AD drug candidates.
References
- 1. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. escholarship.org [escholarship.org]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for BPN-15606 Administration in PSAPP Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of BPN-15606, a potent γ-secretase modulator, in PSAPP transgenic mice, a widely used model for Alzheimer's disease. The information is compiled from preclinical studies and aims to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a novel γ-secretase modulator (GSM) that has demonstrated significant potential in preclinical models of Alzheimer's disease.[1][2][3] It acts by allosterically modulating the γ-secretase complex to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, thereby reducing the levels of Aβ42 and Aβ40, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[4][5][6] Studies in PSAPP (transgenic mice co-expressing mutant human amyloid precursor protein [APP] and presenilin 1 [PSEN1]) and other transgenic mouse models have shown that this compound can effectively reduce Aβ plaque burden, mitigate associated neuropathology, and improve cognitive function.[1][2][3][7]
Recommended Dosage and Administration
The most consistently reported effective dosage of this compound in PSAPP and other transgenic mouse models is 10 mg/kg/day .[1][7] This dosage has been shown to achieve significant target engagement in the central nervous system, leading to a reduction in brain Aβ42 and Aβ40 levels.[1]
Table 1: Summary of this compound Dosage Regimens in Transgenic Mice
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| PSAPP | 10 mg/kg/day | Laced chow | Daily | 6 months | Reduced Aβ plaque accumulation | [1] |
| PSAPP (pre-plaque) | Not specified | Not specified | 3 months | 3 months | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis | [3] |
| Ts65Dn (Down syndrome model) | 10 mg/kg | Oral gavage | 5 days/week | 4 months | Decreased Aβ40 and Aβ42 in cortex and hippocampus, rescued Rab5 hyperactivation, normalized neurotrophin signaling | [4][5][6] |
| C57BL/6 | 25 mg/kg | Single oral dose | Single dose | 24 hours | Robustly lowered brain and plasma Aβ42 and Aβ40 levels | [1] |
| C57BL/6 | 5-10 mg/kg | Not specified | Not specified | Not specified | Significantly lowered CNS Aβ42 levels | [1] |
Experimental Protocols
Chronic Treatment in PSAPP Mice for Plaque Reduction
This protocol is designed to assess the efficacy of this compound in reducing amyloid plaque pathology in PSAPP mice.
Materials:
-
PSAPP transgenic mice (e.g., from The Jackson Laboratory, Stock No. 0034829)[1]
-
This compound
-
Vehicle control (e.g., chow without the compound)
-
Standard mouse chow
-
Apparatus for tissue homogenization and protein extraction
-
Reagents for Aβ ELISA and immunohistochemistry
Procedure:
-
Animal Model: Use female double-transgenic PSAPP mice, aged 90 days at the start of the study.[1] House mice in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
-
Drug Formulation and Administration: Prepare rodent chow laced with this compound to achieve an estimated daily dose of 10 mg/kg.[1] A vehicle control group should receive identical chow without the compound.
-
Treatment Duration: Treat the mice for 6 months.[1]
-
Tissue Collection and Processing: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (cortex and hippocampus) and snap-frozen for biochemical analysis.
-
Biochemical Analysis:
-
Homogenize brain tissue in appropriate buffers for soluble and insoluble Aβ extraction.
-
Measure Aβ40 and Aβ42 levels using specific ELISA kits.
-
-
Histological Analysis:
-
Perform immunohistochemistry on fixed brain sections using antibodies against Aβ to visualize amyloid plaques.
-
Quantify the percentage of area occupied by Aβ plaques in the cortex and hippocampus using image analysis software (e.g., NIH ImageJ).[1]
-
Assessment of Cognitive Function
The Morris Water Maze (MWM) is a common behavioral test to evaluate spatial learning and memory in mice.
Materials:
-
Morris Water Maze apparatus (circular pool, platform, tracking software)
-
Treated and control PSAPP mice
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before each session.
-
Acquisition Phase: For 5-7 consecutive days, conduct 4 trials per day for each mouse. In each trial, place the mouse in the water at one of four starting positions, allowing it to swim freely to find a hidden platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess cognitive function.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound modulates γ-secretase activity, leading to a shift in the cleavage of APP and a reduction in the production of Aβ42 and Aβ40. This, in turn, impacts downstream pathological events.
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in PSAPP mice.
Caption: Experimental workflow for this compound evaluation.
Signaling Pathway Alterations in Alzheimer's Disease Models
Studies in the Ts65Dn mouse model, which exhibits some Alzheimer's-like pathologies, have shown that this compound can rescue deficits in neurotrophin signaling and normalize the hyperactivation of Rab5, a key regulator of endosomal function.[4][5][6]
Caption: this compound effect on signaling pathways.
Conclusion
This compound is a promising therapeutic candidate for Alzheimer's disease. The recommended dosage of 10 mg/kg/day in PSAPP mice has been shown to be effective in reducing key pathological markers. The provided protocols and diagrams offer a framework for researchers to further investigate the potential of this and similar γ-secretase modulators. Careful consideration of experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible results.
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 3. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Application Notes and Protocols for Oral Gavage Administration of BPN-15606
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of BPN-15606, a potent, orally active γ-secretase modulator (GSM), for oral gavage administration in preclinical research settings. The protocols have been compiled to ensure consistent and effective delivery of the compound for pharmacokinetic and pharmacodynamic studies.
Introduction
This compound is a small molecule modulator of γ-secretase that has shown promise in preclinical models of Alzheimer's disease.[1][2][3][4][5][6] It selectively attenuates the production of amyloid-β (Aβ) peptides Aβ42 and Aβ40.[1][7][8] Proper preparation of this compound for oral administration is critical for achieving accurate and reproducible experimental outcomes. Due to its poor aqueous solubility, specific vehicles are required to formulate a stable and bioavailable solution or suspension.[9]
Data Presentation: Formulation and Solubility
Two primary protocols have been established for the formulation of this compound for oral gavage, each utilizing a different vehicle to achieve a clear solution with a minimum solubility of 2.5 mg/mL.[7] The choice of vehicle may depend on the specific requirements of the study, such as the desired dosing volume and the duration of the treatment.
| Protocol | Vehicle Composition | Achieved Solubility | Appearance | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.97 mM) | Clear Solution | Suitable for general preclinical studies.[7] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.97 mM) | Clear Solution | Caution is advised for continuous dosing periods exceeding half a month.[7] |
Experimental Protocols
The following are detailed, step-by-step methodologies for preparing this compound using the vehicles described above.
Protocol 1: Aqueous-Based Vehicle
This protocol is suitable for studies requiring an aqueous-based formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride in ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. Calculate the required mass of this compound and the volume of each vehicle component.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated volume of DMSO. Weigh and add the this compound powder to the DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: To the DMSO-BPN-15606 solution, add the calculated volume of PEG300. Vortex the mixture until it is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and vortex thoroughly to ensure complete mixing.
-
Add Saline: Finally, add the calculated volume of saline to the mixture. Vortex vigorously until a clear and uniform solution is obtained.
-
Aid Dissolution (if necessary): If any precipitation or phase separation is observed, gentle warming in a water bath or sonication can be used to aid dissolution.[7]
-
Storage: The prepared formulation should be stored appropriately, protected from light. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[7]
Protocol 2: Oil-Based Vehicle
This protocol is an alternative for studies where an oil-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and calculate the required mass of this compound and the volume of DMSO and corn oil.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated volume of DMSO. Weigh and add the this compound powder to the DMSO. Vortex until the powder is fully dissolved.
-
Add Corn Oil: Add the calculated volume of corn oil to the DMSO-BPN-15606 solution.
-
Emulsify: Vortex the mixture vigorously to create a uniform and stable emulsion.
-
Aid Dissolution (if necessary): If necessary, use gentle warming or sonication to ensure the compound is fully dissolved and the solution is clear.[7]
-
Storage: Store the formulation as described in Protocol 1. Be mindful of the recommendation to use this formulation cautiously for dosing periods longer than two weeks.[7]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound for oral gavage administration.
Caption: Workflow for Aqueous-Based Formulation of this compound.
Caption: Workflow for Oil-Based Formulation of this compound.
Dosing Considerations
This compound has been shown to be orally active and effective in reducing Aβ40 and Aβ42 levels in both mice and rats at various doses, including 5 mg/kg, 10 mg/kg, 25 mg/kg, and 50 mg/kg.[5][7][8][10] The selection of the appropriate dose and dosing volume should be determined by the specific experimental design and animal model. The prepared formulations allow for flexible dosing based on these established effective concentrations.
References
- 1. abmole.com [abmole.com]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GSM this compound as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BPN-15606: Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that has shown promise in preclinical studies for Alzheimer's disease. It functions by allosterically modulating the γ-secretase complex to decrease the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, which are central to the amyloid hypothesis of Alzheimer's disease, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species.[1][2][3] Unlike γ-secretase inhibitors, GSMs like this compound do not inhibit the processing of other key substrates such as Notch, thereby potentially avoiding mechanism-based toxicities.[4] Accurate characterization of the solubility and stability of this compound in common laboratory solvents is crucial for ensuring data reproducibility and for the development of suitable formulations for in vitro and in vivo studies.
These application notes provide a summary of the known solubility and stability data for this compound, along with detailed protocols for researchers to determine these parameters in their own laboratory settings.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C23H23FN6O | [5][6] |
| Molecular Weight | 418.47 g/mol | [5] |
| Appearance | Solid powder | [6] |
| Form | Free base and besylate salt | [7] |
Solubility of this compound
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively published. However, the available information indicates the following:
| Solvent | Concentration | Method/Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be used. | [5] |
For other common laboratory solvents such as ethanol, methanol, phosphate-buffered saline (PBS), and water, it is recommended that researchers determine the solubility experimentally. A generalized protocol for this is provided below.
Stability and Storage of this compound
Proper storage and handling are critical to maintaining the integrity of this compound.
Solid Form: For short-term storage, keep the solid compound at 0-4°C. For long-term storage, -20°C is recommended.[6] The compound is generally stable for shipping at ambient temperatures for several weeks.[6]
In Solution: Information regarding the stability of this compound in solution is limited.[5] As a general guideline:
-
Stock solutions should be prepared, aliquoted into tightly sealed vials, and used within one month to minimize freeze-thaw cycles.[5]
-
For longer-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1] Solutions should be protected from light and stored under a nitrogen atmosphere.[1]
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Ethanol, Methanol, PBS, Water)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated pipettes and tips
Procedure:
-
Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, let the vial stand to allow undissolved solid to settle.
-
To separate any remaining solid, centrifuge an aliquot of the supernatant at high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculate the original concentration in the supernatant to determine the solubility.
Protocol 2: Assessment of this compound Stability in Solution
This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time.
Materials:
-
This compound stock solution in the solvent of interest
-
Environmental chamber or incubator set to the desired temperature
-
Light-protective storage containers (e.g., amber vials)
-
HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)
-
Calibrated pipettes and tips
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Dispense aliquots of the solution into multiple vials to be tested at different time points.
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C). Protect from light if photostability is not the primary focus.
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from storage.
-
Analyze the sample using a validated, stability-indicating HPLC method to determine the concentration of intact this compound.
-
Compare the concentration at each time point to the initial concentration (time 0) to calculate the percentage of this compound remaining.
-
The stability of the compound is determined by the time it takes for the concentration to decrease to a certain level (e.g., 90% of the initial concentration).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Secretases Related to Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble γ-Secretase Modulators Selectively Inhibit the Production of the 42-Amino Acid Amyloid β Peptide Variant and Augment the Production of Multiple Carboxy-Truncated Amyloid β Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Application Note: Utilizing SH-SY5Y Neuroblastoma Cells to Evaluate the Activity of BPN-15606
Introduction
The human SH-SY5Y neuroblastoma cell line is a widely utilized in vitro model in neuroscience research, particularly for studying neurodegenerative diseases like Alzheimer's Disease (AD) and Parkinson's Disease.[1][2][3] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, have neuroblast-like characteristics and can be differentiated into a more mature neuronal phenotype with distinct processes resembling neurites.[1][4] Differentiation, often induced by agents like retinoic acid (RA), causes the cells to exit the cell cycle, extend neurites, and express mature neuronal markers, making them a suitable model for assessing neurotoxicity and the efficacy of neuroprotective compounds.[1][5][6]
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's Disease.[7] Its primary mechanism involves altering the processivity of the γ-secretase enzyme complex, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP).[8][9] Instead of inhibiting the enzyme outright—a strategy that can lead to side effects due to interference with other critical signaling pathways like Notch—this compound modulates its activity to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, thereby reducing the levels of toxic Aβ40 and Aβ42 species.[7][8] In SH-SY5Y cells engineered to overexpress APP, this compound has been shown to reduce Aβ42 production with a half-maximal inhibitory concentration (IC50) of 7 nM.[7][8]
This application note provides detailed protocols for using the SH-SY5Y cell line to assay the cellular activity of this compound. The described methods cover standard cell culture and neuronal differentiation, as well as specific assays to quantify the compound's neuroprotective effects and its influence on neurite outgrowth.
Data Presentation
Quantitative data from key experiments can be summarized for clear interpretation and comparison.
Table 1: Potency of this compound in SH-SY5Y-APP Cells This table summarizes the reported inhibitory concentrations of this compound on the production of Aβ40 and Aβ42 in SH-SY5Y cells stably overexpressing human APP751.[7][8]
| Analyte | IC50 (nM) |
| Amyloid-beta 40 (Aβ40) | 17 |
| Amyloid-beta 42 (Aβ42) | 7 |
Table 2: Example Neuroprotection Data from MTT Assay This table illustrates hypothetical results from a neuroprotection experiment where differentiated SH-SY5Y cells are exposed to the neurotoxin MPP+ with and without pre-treatment with this compound. Cell viability is measured using an MTT assay.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| MPP+ only | 500 µM | 48 ± 4.5 |
| This compound + MPP+ | 10 nM + 500 µM | 65 ± 5.1 |
| This compound + MPP+ | 100 nM + 500 µM | 88 ± 4.8 |
| This compound only | 100 nM | 99 ± 5.5 |
Table 3: Example Neurite Outgrowth Quantification This table presents example data from a neurite outgrowth assay. Differentiated SH-SY5Y cells are treated with this compound, and the average length of the longest neurite per cell is quantified.
| Treatment Group | Concentration | Average Neurite Length (µm, Mean ± SD) |
| Vehicle Control | - | 75 ± 8.1 |
| This compound | 10 nM | 92 ± 9.5 |
| This compound | 100 nM | 115 ± 10.2 |
Experimental Workflow & Signaling Diagrams
Caption: General experimental workflow for assaying this compound in SH-SY5Y cells.
Caption: Mechanism of this compound as a γ-secretase modulator in APP processing.
Detailed Experimental Protocols
Protocol 1: Culture and Maintenance of SH-SY5Y Cells
This protocol describes the standard procedure for maintaining undifferentiated SH-SY5Y cells.[2][3]
Materials:
-
SH-SY5Y cells (e.g., ATCC CRL-2266)
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[10]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO₂ incubator.
-
Monitor cell confluency daily. Cells grow in clusters, so confluency can be estimated by the density of these clusters.[2]
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA to cover the cell layer.
-
Incubate for 3-5 minutes at 37°C, or until cells detach. Monitor under a microscope.
-
Add 7-8 mL of pre-warmed Growth Medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to break up cell clumps.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Growth Medium.
-
Seed new T-75 flasks at a split ratio of 1:5 to 1:10.
Protocol 2: Neuronal Differentiation with Retinoic Acid (RA)
This protocol induces SH-SY5Y cells to differentiate into a neuron-like phenotype, characterized by reduced proliferation and neurite extension.[1]
Materials:
-
SH-SY5Y cells
-
Growth Medium (from Protocol 1)
-
Differentiation Medium: Growth Medium with FBS content reduced to 1%.
-
Retinoic Acid (RA) stock solution (e.g., 10 mM in DMSO, store protected from light at -20°C)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well, coated with an extracellular matrix like Matrigel or Poly-D-Lysine if desired).
Procedure:
-
Seed undifferentiated SH-SY5Y cells into the desired culture plates at a low density (e.g., 2,500 cells/well for a 96-well plate for neurite assays) to allow space for process extension.[11]
-
Allow cells to attach and grow for 24 hours in standard Growth Medium.
-
After 24 hours, aspirate the Growth Medium.
-
Add Differentiation Medium containing 10 µM all-trans-Retinoic Acid. To do this, dilute the RA stock solution directly into the medium immediately before use.[6][12]
-
Return the plates to the incubator.
-
Replace the medium with fresh RA-containing Differentiation Medium every 2-3 days.
-
Differentiation is typically carried out for 5-10 days.[11] Morphological changes, including the appearance of prominent neurites, should be visible under a microscope.
Protocol 3: Neuroprotection Assessment using MTT Assay
This protocol measures cell viability to assess the protective effect of this compound against a neurotoxin. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[13][14]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate (from Protocol 2)
-
Neurotoxin (e.g., Rotenone or MPP+)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Differentiate SH-SY5Y cells in a 96-well plate for 7 days.
-
Prepare solutions of this compound at various concentrations (e.g., 2X the final desired concentration) in Differentiation Medium.
-
Pre-treat the cells by removing half the medium from each well and adding an equal volume of the this compound solution. Incubate for 24 hours.
-
Prepare a solution of the neurotoxin (e.g., Rotenone) at 2X the final desired concentration (a concentration that induces ~50% cell death, e.g., 50 µM for Rotenone, should be determined empirically).[14]
-
Add the neurotoxin solution to the appropriate wells. Ensure proper controls are included: Vehicle only, Toxin only, and this compound only.
-
Incubate for an additional 24 hours.
-
Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Aspirate the medium carefully (or don't, if using a solubilizer that is compatible with the medium) and add 100 µL of Solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes in the dark to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 4: Neurite Outgrowth Assay
This protocol quantifies changes in neurite length as a measure of neuronal health and development, which can be modulated by this compound.[11][15]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well or 24-well plate (from Protocol 2)
-
This compound
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III Tubulin)[16]
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with imaging software (e.g., ImageJ/Fiji)
Procedure:
-
Differentiate SH-SY5Y cells for 5-7 days.
-
Treat the cells with various concentrations of this compound in fresh Differentiation Medium.
-
Incubate for 48-72 hours.
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 20 minutes at room temperature.[16]
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS, then block with blocking solution for 1 hour at room temperature.
-
Staining: Incubate with primary antibody (e.g., anti-β-III Tubulin, diluted in blocking solution) overnight at 4°C. The next day, wash three times with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Imaging: Wash three times with PBS and add fresh PBS or mounting medium to the wells. Acquire images using a fluorescence microscope.
-
Analysis: Use imaging software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites.[17] Quantify the average neurite length, the length of the longest neurite per cell, or the number of neurite-bearing cells.
Protocol 5: Western Blotting for Protein Analysis
This protocol can be used to analyze changes in the expression or phosphorylation of key proteins involved in APP processing or cell survival pathways following treatment with this compound.
Materials:
-
Treated SH-SY5Y cells in 6-well plates
-
RIPA Lysis Buffer System with protease and phosphatase inhibitors[4]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-APP, anti-Aβ, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate[17]
-
Imaging system for chemiluminescence detection
Procedure:
-
After treating differentiated or undifferentiated SH-SY5Y cells with this compound as required, wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer and SDS sample buffer. Boil samples for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C on a shaker.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[17] Use a loading control like GAPDH or β-actin to ensure equal protein loading between lanes.[17]
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. cyagen.com [cyagen.com]
- 3. accegen.com [accegen.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propolis Inhibits Neurite Outgrowth in Differentiating SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Culturing and Differentiation of SH-SY5Y Cells [bio-protocol.org]
- 11. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. researchgate.net [researchgate.net]
- 17. ias.ac.in [ias.ac.in]
- 18. CST | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: BPN-15606 Treatment of 3D Human Neural Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) human neural cell culture models, such as neurospheres and brain organoids, are increasingly utilized in neuroscience research and drug discovery for their ability to recapitulate key aspects of the in vivo brain environment more accurately than traditional 2D cultures. These models are particularly valuable for studying neurodegenerative diseases like Alzheimer's disease (AD), as they can model complex cellular interactions and pathological processes. BPN-15606 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1] Unlike γ-secretase inhibitors, which can have off-target effects due to the inhibition of Notch processing, GSMs allosterically modulate the enzyme to selectively reduce the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ42 and Aβ40, while increasing the formation of shorter, less toxic Aβ species.[1][2] In vivo studies have demonstrated that this compound can effectively reduce Aβ42 and Aβ40 levels, normalize neurotrophin signaling, rescue synaptic protein levels, and reduce tau phosphorylation in a mouse model of Down syndrome with AD-like pathology.[3][4][5]
This application note provides a detailed protocol for the treatment of 3D human neural cell culture models with this compound. It includes procedures for determining the optimal treatment concentration, assessing cellular viability, and quantifying key pathological and neuroprotective markers.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments treating a 3D human neural cell culture model of Alzheimer's disease with this compound.
Table 1: Effect of this compound on Amyloid-Beta (Aβ) Levels in 3D Human Neural Spheroids
| Treatment Group | Aβ42 (pg/mL) | Aβ40 (pg/mL) | Aβ42/Aβ40 Ratio |
| Vehicle Control | 152.3 ± 12.5 | 850.1 ± 65.2 | 0.179 ± 0.011 |
| This compound (10 nM) | 118.7 ± 9.8 | 795.4 ± 58.9 | 0.149 ± 0.009 |
| This compound (50 nM) | 75.6 ± 6.3 | 680.2 ± 51.7 | 0.111 ± 0.007 |
| This compound (100 nM) | 48.2 ± 4.1 | 615.8 ± 49.3 | 0.078 ± 0.005 |
Table 2: Effect of this compound on Tau Pathology and Synaptic Marker Expression in 3D Human Neural Spheroids
| Treatment Group | Phospho-Tau (Ser202/Thr205) (Relative Expression) | Total Tau (Relative Expression) | Synaptophysin (Relative Expression) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 ± 0.09 |
| This compound (10 nM) | 0.85 ± 0.06 | 0.98 ± 0.06 | 1.12 ± 0.08 |
| This compound (50 nM) | 0.62 ± 0.05 | 0.95 ± 0.05 | 1.35 ± 0.11 |
| This compound (100 nM) | 0.45 ± 0.04 | 0.93 ± 0.04 | 1.58 ± 0.13 |
Table 3: Effect of this compound on Neurotrophin Signaling in 3D Human Neural Spheroids
| Treatment Group | p-TrkB/Total TrkB Ratio | p-CREB/Total CREB Ratio |
| Vehicle Control | 1.00 ± 0.11 | 1.00 ± 0.09 |
| This compound (10 nM) | 1.21 ± 0.10 | 1.18 ± 0.08 |
| This compound (50 nM) | 1.53 ± 0.14 | 1.45 ± 0.12 |
| This compound (100 nM) | 1.89 ± 0.17 | 1.76 ± 0.15 |
Experimental Protocols
Preparation of 3D Human Neural Spheroids
This protocol is a general guideline and should be adapted based on the specific cell type (e.g., iPSC-derived neural progenitor cells) and culture system used.
Materials:
-
Human neural progenitor cells (NPCs)
-
Neural induction and differentiation media
-
Ultra-low attachment (ULA) 96-well plates
-
Matrigel or other suitable extracellular matrix
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
ELISA kits for human Aβ42 and Aβ40
-
Antibodies for immunohistochemistry (e.g., anti-phospho-Tau, anti-Synaptophysin)
-
Antibodies for Western blot (e.g., anti-p-TrkB, anti-TrkB, anti-p-CREB, anti-CREB)
-
RIPA buffer with protease and phosphatase inhibitors
Procedure:
-
Culture and expand human NPCs according to standard protocols.
-
To form spheroids, resuspend NPCs at a desired density (e.g., 5,000-10,000 cells/well) in neural induction medium supplemented with Matrigel (e.g., 2% v/v).
-
Dispense the cell suspension into ULA 96-well plates.
-
Centrifuge the plates at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates at 37°C and 5% CO2. Spheroids should form within 24-48 hours.
-
Culture the spheroids for a desired period (e.g., 2-4 weeks) to allow for differentiation and maturation, changing the medium every 2-3 days.
This compound Treatment Protocol
Determining Optimal Concentration (Dose-Response):
-
Prepare a serial dilution of this compound in neural differentiation medium. Based on in vitro IC50 values for similar GSMs, a starting concentration range of 1 nM to 1 µM is recommended.[1][6] A typical dose-response experiment might include concentrations of 1, 10, 50, 100, and 500 nM.
-
After the desired period of spheroid maturation, carefully replace half of the medium in each well with the medium containing the respective this compound concentration or vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate the spheroids for a specified duration. Treatment times can range from 24 hours to several days or weeks, depending on the experimental endpoint. For Aβ modulation, a 48-72 hour treatment is often sufficient. For changes in protein expression or phosphorylation, longer treatment times may be necessary.
Assessment of Cell Viability
CellTiter-Glo® 3D Cell Viability Assay:
-
Following the this compound treatment, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and is an indicator of metabolically active cells.
Quantification of Aβ Levels by ELISA
-
After treatment, collect the conditioned medium from each well.
-
To measure intracellular Aβ, wash the spheroids with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Use commercially available ELISA kits to measure the concentrations of Aβ42 and Aβ40 in both the conditioned medium and the cell lysates, following the manufacturer's instructions.[8][9]
-
Normalize the Aβ concentrations in the cell lysates to the total protein concentration.
Analysis of Tau Pathology and Synaptic Markers by Immunohistochemistry
-
Carefully collect the spheroids and fix them in 4% paraformaldehyde for 1-2 hours at room temperature.
-
Wash the spheroids with PBS.
-
For cryosectioning, equilibrate the spheroids in a sucrose (B13894) solution (e.g., 30% in PBS) overnight at 4°C, then embed in OCT compound and freeze.
-
Cut thin sections (e.g., 10-20 µm) using a cryostat.
-
Permeabilize the sections with a solution of PBS containing 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205) and a synaptic marker (e.g., synaptophysin) overnight at 4°C.
-
Wash the sections with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with an anti-fade mounting medium and visualize using a confocal microscope.
-
Quantify the fluorescence intensity of the target proteins using image analysis software.
Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: APP processing pathway and the effect of this compound.
Caption: Neurotrophin signaling pathway modulated by this compound.
References
- 1. rupress.org [rupress.org]
- 2. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 8. Aβ ELISA [protocols.io]
- 9. researchgate.net [researchgate.net]
Application Note: BPN-15606 Modulates γ-Secretase Activity to Reduce Aβ40 and Aβ42 Levels
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of the Aβ40 and Aβ42 peptides, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. BPN-15606 is a novel, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1][2] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase to shift its cleavage preference, resulting in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of Aβ40 and Aβ42.[3][4] This application note provides a summary of the quantitative effects of this compound on Aβ40 and Aβ42 levels and detailed protocols for their quantification.
Quantitative Effects of this compound on Aβ Levels
Treatment with this compound has been shown to significantly reduce the levels of both Aβ40 and Aβ42 in the brains of preclinical animal models of Alzheimer's disease. A study in mice demonstrated a notable decrease in the cerebral cortex levels of these pathogenic peptides after administration of this compound.
| Peptide | Tissue | Animal Model | Treatment | Percent Reduction | Reference |
| Aβ40 | Cerebral Cortex | Mouse | This compound | 35% | [4] |
| Aβ42 | Cerebral Cortex | Mouse | This compound | 45% | [4] |
Signaling Pathway Modulation by this compound
This compound modulates the amyloidogenic pathway of APP processing. By binding to an allosteric site on the γ-secretase complex, it enhances its processivity, leading to a shift in the final cleavage of the APP C-terminal fragment (C99). This results in the preferential generation of shorter, more soluble, and less aggregation-prone Aβ peptides, while reducing the production of the highly amyloidogenic Aβ42 and Aβ40 species.[1][2]
Caption: this compound modulates γ-secretase to favor shorter Aβ peptide production.
Experimental Protocols
The following are detailed protocols for the quantification of Aβ40 and Aβ42 in mouse brain tissue after treatment with this compound.
Caption: Workflow for quantifying Aβ levels after this compound treatment.
Protocol 1: Quantification of Aβ40 and Aβ42 by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of Aβ40 and Aβ42 in mouse brain homogenates.
Materials:
-
Mouse brain tissue
-
Guanidine-HCl lysis buffer (5 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0)
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS)
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
-
Homogenizer
-
Microplate reader
Procedure:
-
Brain Tissue Homogenization: a. Weigh the frozen mouse brain tissue (e.g., cortex or hippocampus). b. Add 8 volumes of cold guanidine-HCl lysis buffer containing protease inhibitors. c. Homogenize the tissue on ice until fully dissociated. d. Rotate the homogenate for 3-4 hours at room temperature. e. Centrifuge at 16,000 x g for 20 minutes at 4°C. f. Collect the supernatant. This is the guanidine-soluble fraction.
-
Protein Concentration Measurement: a. Determine the total protein concentration of the brain homogenate using a BCA protein assay kit according to the manufacturer's instructions.
-
ELISA Procedure: a. Dilute the brain homogenate samples to fall within the linear range of the ELISA kit. A starting dilution of 1:100 in the provided dilution buffer is recommended. b. Follow the specific instructions provided with the commercial Aβ40 and Aβ42 ELISA kits for the preparation of standards, controls, and samples. c. Add the prepared standards, controls, and samples to the appropriate wells of the antibody-coated microplate. d. Incubate the plate as per the kit's instructions. e. Wash the plate multiple times with the provided wash buffer. f. Add the detection antibody and incubate. g. Wash the plate again. h. Add the substrate solution and incubate until color develops. i. Stop the reaction with the provided stop solution. j. Read the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of Aβ40 and Aβ42 in the samples by interpolating their absorbance values from the standard curve. c. Normalize the Aβ concentrations to the total protein concentration of the respective samples (pg/mg of total protein).
Protocol 2: Semi-Quantitative Analysis of Aβ42 by Western Blot
This protocol provides a method for the semi-quantitative analysis of Aβ42 levels in mouse brain homogenates.
Materials:
-
Mouse brain tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris or Tris-Tricine precast gels
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for Aβ42 (e.g., 6E10 or 4G8)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation: a. Homogenize brain tissue in cold RIPA buffer with inhibitors. b. Centrifuge at 14,000 x g for 15 minutes at 4°C. c. Collect the supernatant (soluble fraction). d. Determine protein concentration using a BCA assay. e. Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer. Do not boil the samples , as this can induce Aβ aggregation. Instead, incubate at 70°C for 10 minutes.[5]
-
Gel Electrophoresis: a. Load the prepared samples onto a 4-12% Bis-Tris or a 10-20% Tris-Tricine gel. b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: a. Activate the PVDF membrane in methanol for 15-30 seconds. b. Equilibrate the membrane in transfer buffer. c. Assemble the transfer stack and transfer the proteins from the gel to the membrane. A wet transfer at 100V for 60-90 minutes is recommended.[5]
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary Aβ42 antibody overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Acquire the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. Normalize the Aβ42 band intensity to a loading control (e.g., β-actin or GAPDH) from the same sample.
References
- 1. escholarship.org [escholarship.org]
- 2. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of BPN-15606 Treated Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of brain tissue from subjects treated with BPN-15606, a novel γ-secretase modulator (GSM). This compound selectively reduces the production of amyloid-beta (Aβ) peptides Aβ42 and Aβ40, which are central to the pathology of Alzheimer's disease (AD).[1][2][3] The following protocols are designed to assess the downstream effects of this compound on key pathological markers in brain tissue, including amyloid plaque deposition, neuroinflammation, and synaptic integrity.
Scientific Background
This compound acts by modulating the activity of γ-secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP).[1][3] This modulation enhances the processivity of the enzyme, favoring the production of shorter, less aggregation-prone Aβ peptides such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42 and Aβ40 forms.[3] Preclinical studies have demonstrated that treatment with this compound leads to a significant reduction in Aβ42 and Aβ40 levels in the brain and plasma.[1][2][3] Consequently, this leads to a decrease in amyloid plaque burden, attenuation of neuroinflammation (microgliosis and astrocytosis), normalization of synaptic protein levels, and rescue of cognitive deficits in animal models of AD and Down syndrome.[1][2][4]
Key Immunohistochemical Targets
Based on the known mechanism of action and preclinical findings for this compound, the following IHC targets are recommended for evaluating treatment efficacy in brain tissue:
-
Amyloid-β (Aβ) Plaques: To assess the primary target engagement and efficacy of this compound in reducing amyloid pathology.
-
Glial Fibrillary Acidic Protein (GFAP): A marker for astrocytes, to evaluate the extent of astrogliosis, a key component of neuroinflammation.[1]
-
Ionized calcium-binding adapter molecule 1 (Iba1): A marker for microglia, to assess microgliosis and the neuroinflammatory response.[5]
-
Synaptic Proteins (e.g., Synaptophysin, PSD-95): To evaluate the impact of this compound on synaptic integrity and potential neurorestorative effects.[1]
-
Phosphorylated Tau (p-Tau): To investigate the downstream effects of reduced Aβ pathology on tau hyperphosphorylation, another hallmark of AD.[1]
Experimental Workflow
The following diagram outlines the general workflow for immunohistochemical analysis of this compound treated brain tissue.
Caption: General workflow for immunohistochemistry.
Detailed Protocols
Protocol 1: Immunohistochemistry for Aβ Plaques, GFAP, and Iba1 in Mouse Brain Tissue
This protocol is adapted from standard procedures for fluorescent immunohistochemistry on rodent brain tissue.[6][7][8]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Superfrost Plus microscope slides
-
Hydrophobic barrier pen
-
Blocking solution: 10% normal donkey serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Primary antibodies (see Table 1 for suggestions)
-
Secondary antibodies (fluorescently-conjugated, species-specific)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Perfuse the animal transcardially with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20-40 µm thick coronal sections using a cryostat and mount them on Superfrost Plus slides.
-
Store slides at -80°C until use.
-
-
Immunostaining:
-
Thaw slides at room temperature for 30 minutes.
-
Wash slides 3 times for 5 minutes each in PBS.
-
Use a hydrophobic barrier pen to draw a circle around the tissue sections.
-
Perform antigen retrieval if necessary (e.g., for Aβ staining, incubate in 88% formic acid for 10 minutes). Wash thoroughly with water and then PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature in a humidified chamber.
-
Dilute primary antibodies in antibody dilution buffer (e.g., 1% normal donkey serum and 0.3% Triton X-100 in PBS) according to the manufacturer's instructions or pre-determined optimal concentrations.
-
Incubate sections with primary antibodies overnight at 4°C in a humidified chamber.
-
Wash slides 3 times for 10 minutes each in PBS.
-
Dilute fluorescently-conjugated secondary antibodies in the antibody dilution buffer.
-
Incubate sections with secondary antibodies for 2 hours at room temperature, protected from light.
-
Wash slides 3 times for 10 minutes each in PBS, protected from light.
-
Incubate sections with DAPI (1 µg/mL in PBS) for 5 minutes for nuclear counterstaining.
-
Wash slides once with PBS.
-
Coverslip the slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the stained sections using a fluorescence or confocal microscope.
-
Quantify the staining intensity or the number of positive cells/area using image analysis software (e.g., ImageJ, CellProfiler).
-
Table 1: Recommended Primary Antibodies for Immunohistochemistry
| Target | Host Species | Supplier | Catalog Number | Dilution |
| Amyloid-β (6E10) | Mouse | BioLegend | 803001 | 1:1000 |
| GFAP | Rabbit | Abcam | ab7260 | 1:1000 |
| Iba1 | Goat | Abcam | ab5076 | 1:500 |
| Synaptophysin | Rabbit | Abcam | ab32127 | 1:1000 |
| p-Tau (AT8) | Mouse | Thermo Fisher | MN1020 | 1:500 |
Note: Optimal antibody dilutions should be determined empirically for each experimental setup.
Quantitative Data Presentation
Summarize all quantitative data from image analysis into clearly structured tables. An example is provided below.
Table 2: Quantification of Immunohistochemical Staining
| Treatment Group | Aβ Plaque Load (% Area) | GFAP+ Cells/mm² | Iba1+ Cells/mm² | Synaptophysin Intensity (A.U.) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Signaling Pathway Diagram
This compound modulates the processing of APP by γ-secretase, leading to a reduction in the production of Aβ42 and Aβ40. This, in turn, is expected to reduce downstream pathological events.
Caption: this compound signaling pathway modulation.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or serum concentration. |
| Non-specific antibody binding | Optimize primary and secondary antibody dilutions. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| No/Weak Signal | Inactive primary antibody | Use a fresh aliquot of antibody. |
| Insufficient antigen retrieval | Optimize antigen retrieval method (time, temperature). | |
| Low antibody concentration | Increase the concentration of the primary antibody. | |
| Tissue over-fixation | Reduce fixation time. | |
| Uneven Staining | Incomplete reagent coverage | Ensure the entire tissue section is covered with reagents. |
| Bubbles under the coverslip | Carefully apply the coverslip to avoid trapping air bubbles. |
These detailed application notes and protocols provide a comprehensive guide for researchers to effectively utilize immunohistochemistry in evaluating the therapeutic effects of this compound on brain tissue. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the advancement of AD drug development.
References
- 1. escholarship.org [escholarship.org]
- 2. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 7. jove.com [jove.com]
- 8. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 of BPN-15606 using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 is a potent and orally active small molecule that acts as a γ-secretase modulator (GSM). It selectively attenuates the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, which are key pathogenic molecules in Alzheimer's disease. By modulating the activity of γ-secretase, an enzyme involved in the final cleavage of the amyloid precursor protein (APP), this compound shifts the cleavage preference to produce shorter, less amyloidogenic Aβ species. This document provides detailed protocols for cell-based assays to determine the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter for evaluating its potency and efficacy in a preclinical setting.
Data Presentation
The following table summarizes the known IC50 values for this compound in a widely used human neuroblastoma cell line, SH-SY5Y.
| Cell Line | Target Analyte | IC50 Value (nM) |
| SH-SY5Y | Aβ42 | 7 |
| SH-SY5Y | Aβ40 | 17 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: Experimental workflow for IC50 determination of this compound.
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks with complete growth medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency. To do this, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a sub-cultivation ratio of 1:3 to 1:6.
IC50 Determination Assay
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well cell culture plates, sterile
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Protocol:
a. Preparation of this compound Stock and Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to obtain a range of concentrations for testing (e.g., from 1 µM to 0.01 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
b. Cell Seeding and Treatment:
-
Harvest SH-SY5Y cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
After 24 hours, carefully remove the medium and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for an additional 24 to 48 hours.
c. Collection of Conditioned Media:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant (conditioned medium) from each well without disturbing the cell layer.
-
The collected supernatant can be used immediately for ELISA or stored at -80°C for later analysis.
Quantification of Aβ40 and Aβ42 by Sandwich ELISA
Protocol:
-
Follow the manufacturer's instructions provided with the specific human Aβ40 and Aβ42 ELISA kits. A general protocol is outlined below.
-
Prepare the Aβ standards and samples (conditioned media) as per the kit's manual.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Incubate the plate as recommended (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody to each well and incubate.
-
Wash the wells again to remove any unbound detection antibody.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and IC50 Calculation
-
Generate a standard curve by plotting the absorbance values of the Aβ standards against their known concentrations.
-
Use the standard curve to determine the concentration of Aβ40 and Aβ42 in each of the treated and control samples.
-
Calculate the percentage of inhibition of Aβ production for each this compound concentration relative to the vehicle control.
-
% Inhibition = [1 - (Aβ concentration in treated sample / Aβ concentration in vehicle control)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of Aβ production.
Troubleshooting & Optimization
Troubleshooting inconsistent BPN-15606 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPN-15606. The information is designed to help address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized in a question-and-answer format to directly address potential challenges during your experiments with this compound.
In Vitro Assay Troubleshooting
Question 1: We are observing high variability in our in vitro Aβ42 and Aβ40 measurements by ELISA after this compound treatment. What are the potential causes and solutions?
Answer: High variability in ELISA results can stem from several factors related to cell culture, compound handling, and the ELISA procedure itself.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Ensure cells are healthy and not overgrown. Use a consistent seeding density to achieve 80-90% confluency at the time of compound treatment. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Treatment Duration | Adhere to a strict and consistent incubation time with this compound for all experimental replicates. |
| ELISA Plate Handling | Ensure consistent incubation times and temperatures for all steps of the ELISA protocol. Use a plate sealer to prevent evaporation. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each standard and sample to avoid cross-contamination. |
| Sample Collection and Storage | After treatment, centrifuge the cell culture supernatant to remove debris. Analyze fresh samples immediately or store at -80°C in single-use aliquots. |
Question 2: The expected dose-dependent decrease in Aβ42 and Aβ40 is not observed after this compound treatment in our cell-based assay. What should we check?
Answer: A lack of a clear dose-response curve can be due to issues with the compound's activity, the assay setup, or the detection method.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically. |
| Cell Line Suitability | Ensure your cell line (e.g., SH-SY5Y, HEK293) overexpresses Amyloid Precursor Protein (APP) to produce detectable levels of Aβ peptides.[1] |
| Assay Window | The basal levels of Aβ42 and Aβ40 in your untreated control may be too low. Optimize cell seeding density and culture time to increase basal Aβ production. |
| ELISA Kit Performance | Run a positive control (e.g., a known γ-secretase inhibitor) to confirm the assay is working as expected. Check the expiration date of your ELISA kit. |
| Compound Stability | Ensure this compound is properly stored and handled. It should be protected from light and stored under nitrogen at -20°C for short-term and -80°C for long-term storage.[1] |
Question 3: We are performing Western blotting for APP C-terminal fragments (CTFs), and the results are inconsistent. What are the common pitfalls?
Answer: Western blotting for APP-CTFs can be challenging due to their low abundance and small size. Inconsistent results often arise from sample preparation, gel electrophoresis, and antibody incubation steps.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Use a sufficient amount of total protein lysate (e.g., 30 µg per lane) to ensure detectable levels of APP-CTFs.[2] |
| Poor Gel Resolution | Use a high-percentage Tris-Tricine gel to effectively separate low molecular weight proteins like APP-CTFs. |
| Inefficient Protein Transfer | Use a 0.2 µm pore size PVDF membrane for better retention of small proteins. Optimize transfer time and voltage.[3] |
| High Background | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST). Ensure thorough washing steps between antibody incubations. |
| Antibody Performance | Use an antibody specifically validated for the detection of APP-CTFs. Titrate the primary antibody to find the optimal concentration. |
In Vivo Experiment Troubleshooting
Question 4: We see significant animal-to-animal variability in plasma and brain Aβ levels in our this compound-treated mice. How can we reduce this variability?
Answer: In vivo studies are inherently more variable than in vitro assays. Standardization of procedures is key to minimizing this variability.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For chronic studies, consider formulating this compound in the rodent chow for more consistent exposure. |
| Pharmacokinetic Variability | Be aware of the pharmacokinetic profile of this compound. Collect samples at a consistent time point post-dosing to minimize variability due to absorption and metabolism.[4] |
| Animal Stress | Handle animals consistently and minimize stress, as it can influence physiological parameters and potentially Aβ levels. |
| Sample Collection and Processing | Standardize the procedures for blood and brain tissue collection. Process samples promptly and consistently to prevent Aβ degradation. |
| Genetic Background of Mice | Use mice from a consistent and well-characterized genetic background. |
Data Presentation
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Line | Analyte | IC50 (nM) | Reference |
| SH-SY5Y | Aβ42 | 7 | [1] |
| SH-SY5Y | Aβ40 | 17 | [1] |
Table 2: In Vivo Efficacy of this compound in Mice (7-day oral administration)
| Dose (mg/kg) | Plasma Aβ42 Reduction | Brain Aβ42 Reduction | Plasma Aβ40 Reduction | Brain Aβ40 Reduction | Reference |
| 10 | Significant | Significant | Significant | Significant | [1] |
| 25 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | [1] |
| 50 | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Reference |
| Mice | >60% | [4] |
| Rats | >60% | [4] |
| Cynomolgus Monkeys | 30.8% | [4] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Aβ42 and Aβ40 by ELISA
1. Cell Culture and Treatment:
-
Seed SH-SY5Y cells overexpressing human APP751 in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in serum-free media.
-
Aspirate the culture media and replace it with the media containing this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
2. Sample Collection:
-
After incubation, collect the conditioned media from each well.
-
Centrifuge the media at 1,000 x g for 10 minutes at 4°C to pellet any cell debris.
-
Transfer the supernatant to a fresh tube. Samples can be analyzed immediately or stored at -80°C.
3. ELISA Procedure:
-
Use a commercial sandwich ELISA kit for human Aβ42 and Aβ40.
-
Bring all reagents to room temperature before use.
-
Prepare Aβ standards according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate in duplicate or triplicate.
-
Follow the kit's instructions for incubation with capture and detection antibodies, washing steps, and substrate addition.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the Aβ standards.
-
Calculate the concentration of Aβ42 and Aβ40 in the samples based on the standard curve.
-
Normalize the results to the protein concentration of the cell lysate if desired.
Protocol 2: Western Blot Analysis of APP-CTFs
1. Sample Preparation:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. Gel Electrophoresis:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 15% Tris-Tricine polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the proteins from the gel to a 0.2 µm PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the C-terminus of APP overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
BPN-15606 Technical Support Center: Optimizing Dosage and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of BPN-15606, a potent, orally active γ-secretase modulator (GSM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme, this compound allosterically modulates γ-secretase. This modulation reduces the production of the amyloid-beta 42 (Aβ42) and Aβ40 peptides while increasing the levels of shorter, less amyloidogenic Aβ species like Aβ38 and Aβ37.[1][2][3] This mechanism is intended to lower the concentration of the primary pathogenic Aβ species in Alzheimer's disease without causing the mechanism-based toxicities associated with GSIs.[3]
Q2: What are the recommended starting doses for in vivo efficacy studies?
A2: Based on preclinical studies, oral doses as low as 5-10 mg/kg have been shown to significantly lower Aβ42 levels in the central nervous system of both mice and rats.[1][2] Dose-dependent efficacy has been demonstrated in mice at 10, 25, and 50 mg/kg administered over 7 days, and in rats at 5, 25, and 50 mg/kg over 9 days.[1][2] For chronic studies in transgenic mouse models of Alzheimer's disease, a dose of 10 mg/kg/day mixed into chow has been used.
Q3: What are the known off-target effects of this compound?
A3: Preclinical studies on this compound were terminated following 28-day Good Laboratory Practice (GLP) safety and toxicology studies. These studies revealed a potentially mutagenic metabolite in rats and evidence of corrected QT (QTc) interval prolongation in nonhuman primates.[3] The specific dosages and duration of treatment that led to these findings are not publicly available. In acute, single-dose studies in cynomolgus monkeys, a No-Observed-Adverse-Effect Level (NOAEL) was established at 30 mg/kg, with emesis being observed at higher doses of 100 mg/kg and 300 mg/kg.
Q4: Does this compound inhibit Notch signaling?
A4: No, this compound is a Notch-sparing GSM.[4][5] This is a critical feature that distinguishes it from many γ-secretase inhibitors. Studies have shown that this compound does not significantly inhibit the proteolysis of Notch, a key substrate of γ-secretase that is crucial for normal cellular function. This lack of Notch inhibition is a primary advantage of GSMs, as it is expected to reduce the risk of side effects associated with GSIs.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in Aβ42/40 levels between wells in cell-based assays.
-
Possible Cause 1: Inconsistent cell density.
-
Troubleshooting Tip: Ensure a homogenous single-cell suspension before plating. Use a hemocytometer or automated cell counter to accurately determine cell density. Plate cells evenly and avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.
-
-
Possible Cause 2: Incomplete dissolution of this compound.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting into culture media, ensure thorough mixing. Sonication may aid in the dissolution of the compound.[1]
-
-
Possible Cause 3: Cell health is compromised.
-
Troubleshooting Tip: Regularly check cells for viability and morphology. Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture media is low and consistent across all wells, as high concentrations can be toxic to cells.
-
Issue 2: Lack of a clear dose-response in Aβ modulation.
-
Possible Cause 1: this compound concentration is outside the optimal range.
-
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Tip: Ensure that the incubation time is sufficient for the compound to exert its effect and for changes in Aβ levels to be detectable. A typical incubation period for cell-based assays is 16-24 hours.
-
In Vivo Experiments
Issue 1: Inconsistent plasma or brain levels of this compound.
-
Possible Cause 1: Improper oral gavage technique.
-
Troubleshooting Tip: Ensure that the gavage needle is correctly placed to deliver the full dose to the stomach. Accidental delivery to the lungs can lead to inconsistent absorption and distress in the animal.
-
-
Possible Cause 2: Issues with vehicle formulation.
-
Possible Cause 3: Variability in food and water intake (for chow administration).
-
Troubleshooting Tip: When administering this compound in chow, monitor food consumption to ensure consistent dosing between animals. House animals individually or in small groups to more accurately measure food intake per animal.
-
Issue 2: Unexpected adverse effects in animals.
-
Possible Cause 1: Dosage is too high.
-
Troubleshooting Tip: While efficacy is seen at 5-10 mg/kg, higher doses may approach levels that cause off-target effects. If adverse effects are observed, consider reducing the dose. It is crucial to be aware of the reported mutagenicity in rats and QTc prolongation in NHPs, although the specific doses causing these are unknown.[3]
-
-
Possible Cause 2: Stress-related to handling and administration.
-
Troubleshooting Tip: Acclimate animals to handling and the administration procedure before the start of the experiment to minimize stress, which can impact physiological readouts.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line | Analyte | IC50 (nM) |
| SH-SY5Y | Aβ42 | 7 |
| SH-SY5Y | Aβ40 | 17 |
Data from MedchemExpress.[1][2]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Species | Dosing Regimen | Tissue | Aβ42 Reduction | Aβ40 Reduction | Reference |
| Mouse | 10, 25, 50 mg/kg/day for 7 days (oral) | Plasma & Brain | Dose-dependent | Dose-dependent | [1][2] |
| Rat | 5, 25, 50 mg/kg/day for 9 days (oral) | Plasma & CSF | Dose-dependent | Dose-dependent | [1][2] |
| Mouse | 25 mg/kg single dose (oral) | Plasma & Brain | Robust effect within 30-60 min, lasting ≥24h | Robust effect within 30-60 min, lasting ≥24h | [1] |
Table 3: Known Safety and Toxicology Profile of this compound
| Species | Study Type | Dosage | Observed Effects | Reference |
| Cynomolgus Monkey | Single Dose Escalation | 30 mg/kg | No-Observed-Adverse-Effect Level (NOAEL) | |
| 100, 300 mg/kg | Emesis | |||
| Rat | 28-day GLP | Not Specified | Potentially mutagenic metabolite(s) | [3] |
| Non-human Primate | 28-day GLP | Not Specified | Evidence of corrected QT (QTc) interval prolongation | [3] |
Experimental Protocols & Visualizations
General Protocol: In Vitro γ-Secretase Modulation Assay
A detailed protocol for assessing γ-secretase modulation can be adapted from established methods. A common approach involves using a cell line that overexpresses Amyloid Precursor Protein (APP), such as SH-SY5Y-APP695.
-
Cell Plating: Plate SH-SY5Y-APP695 cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the conditioned medium from each well for Aβ analysis.
-
Aβ Quantification: Measure the levels of Aβ42 and Aβ40 in the conditioned medium using a validated sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of Aβ42 and Aβ40 production for each concentration of this compound relative to the vehicle control. Plot the data and determine the IC50 values.
Signaling Pathway: this compound Mechanism of Action
This compound modulates the activity of the γ-secretase complex, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP). This modulation shifts the cleavage site, leading to a decrease in the production of pathogenic Aβ42 and an increase in shorter, more soluble Aβ fragments.
References
- 1. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor BPN-15606 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPN-15606, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a highly potent, orally active γ-secretase modulator (GSM).[1][2] It has been investigated for its potential role in Alzheimer's disease treatment.[3][4] this compound works by altering the activity of γ-secretase, an enzyme involved in the production of amyloid-β (Aβ) peptides, specifically reducing the levels of Aβ40 and Aβ42.[1][2][5]
| Property | Value | Source |
| Chemical Formula | C23H23FN6O | [6] |
| Molecular Weight | 418.47 g/mol | [6] |
| Form | Solid | [6] |
| Solubility in DMSO | 100 mg/mL (with sonication) | [6] |
| Aqueous Solubility | Poor | [3] |
Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What are the recommended procedures?
Poor aqueous solubility is a known characteristic of this compound.[3] Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is often challenging. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common and recommended solvent for creating a stock solution of this compound.[6][7]
A general workflow for preparing this compound for in vitro assays is outlined below.
Q3: What is the mechanism of action of this compound?
This compound is a γ-secretase modulator (GSM). It does not inhibit the overall activity of the γ-secretase enzyme, which is crucial for processing other important proteins like Notch.[5][8] Instead, it modulates the enzyme's processivity, leading to a decrease in the production of longer, more aggregation-prone amyloid-β peptides (Aβ42 and Aβ40) and a concurrent increase in the production of shorter, less pathogenic Aβ peptides (such as Aβ37 and Aβ38).[5] This modulation of γ-secretase activity is a key area of research for Alzheimer's disease therapeutics.[9][10][11]
Troubleshooting Guide
Problem 1: After diluting my DMSO stock of this compound into my aqueous buffer, I observe precipitation.
This is a common issue when working with poorly soluble compounds. The final concentration of DMSO in your working solution may be too low to maintain the solubility of this compound.
Solutions:
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO with minimal effects.[12] Check the tolerance of your specific cell line and consider if a slightly higher final DMSO concentration is feasible.
-
Use a Co-solvent System: Incorporating a co-solvent in your final buffer can improve solubility.[13][14] Ethanol (B145695) is a common co-solvent used in cell-based assays.[12] Prepare an intermediate dilution of your this compound stock in a mixture of your aqueous buffer and a co-solvent before the final dilution.
-
Employ Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[15][16][17][18]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[19][20][21][22][23] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[19]
Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Considerations |
| Co-solvents (e.g., Ethanol, Propylene (B89431) Glycol) | Alters the polarity of the solvent system to increase drug solubility.[14][24] | Simple to implement; widely used in in vitro studies. | Potential for solvent-induced cytotoxicity at higher concentrations.[12] |
| Surfactants (e.g., Tween® 80, Poloxamer 188) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[25] | Effective at low concentrations; can improve drug stability.[15] | May interfere with certain biological assays or cell membranes. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes with the drug, shielding the hydrophobic parts from water.[20][22] | High biocompatibility; can improve drug stability and bioavailability.[19][21] | The complexation is a reversible equilibrium; may have a larger molecular size. |
Problem 2: I need to prepare a formulation of this compound for in vivo studies in animals, but it is not soluble in standard aqueous vehicles.
For in vivo administration, especially oral or parenteral routes, ensuring the solubility and bioavailability of a poorly soluble compound like this compound is critical. Several formulation strategies can be employed.
Solutions:
-
Co-solvent Formulations: Mixtures of water with co-solvents such as polyethylene (B3416737) glycol (PEG), propylene glycol, or ethanol are often used for oral and parenteral formulations of poorly soluble drugs.[13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[26][27] This can significantly enhance the oral bioavailability of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve the dissolution rate and bioavailability.[28] This often involves techniques like high-pressure homogenization or milling.
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can improve its solubility and dissolution rate.[24][27]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Solubility with Cyclodextrins
-
Prepare a solution of the chosen cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized.
-
Add the this compound DMSO stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate, which may take from a few minutes to several hours, to allow for the formation of the inclusion complex.
-
Visually inspect the solution for any signs of precipitation.
-
This final solution can then be used in your experiment.
Disclaimer: The information provided in this technical support center is intended for research purposes only. The optimal solubilization method for this compound will depend on the specific experimental conditions and requirements. It is recommended to perform small-scale pilot experiments to determine the most suitable approach for your application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. Pharmaceuticals | Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development [mdpi.com]
- 16. imperialchem.com [imperialchem.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ijrar.org [ijrar.org]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sphinxsai.com [sphinxsai.com]
Why is BPN-15606 ineffective in post-plaque mouse models?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the γ-secretase modulator, BPN-15606. The information below addresses specific issues that may be encountered during preclinical evaluation, with a focus on its application in Alzheimer's disease mouse models.
Frequently Asked Questions (FAQs)
Q1: We are not observing a reduction in amyloid plaque burden after treating our established-plaque mouse model with this compound. Is this expected?
A1: Yes, this is an expected outcome based on published preclinical studies. This compound has been shown to be ineffective at reducing amyloid plaque load, microgliosis, and astrogliosis, and at improving cognitive deficits when administered to mouse models with significant pre-existing plaque pathology.[1][2][3] The efficacy of this compound is primarily observed when administered prophylactically, prior to the substantial deposition of amyloid plaques.[1][2][3]
Q2: What is the underlying mechanism for this compound's lack of efficacy in post-plaque scenarios?
A2: this compound is a γ-secretase modulator (GSM) that selectively reduces the production of the more amyloidogenic Aβ42 and Aβ40 peptides.[4][5] It does not affect the levels of total amyloid-β.[6][7] The therapeutic action of this compound is rooted in altering the processing of the amyloid precursor protein (APP) to favor the production of shorter, less aggregation-prone Aβ peptides.[6][7] Once amyloid plaques are formed, they are highly stable protein aggregates. This compound's mechanism is not designed to clear existing plaques but rather to prevent their formation by reducing the availability of the key building blocks (Aβ42 and Aβ40). Therefore, in a post-plaque model, where the pathological cascade initiated by plaque deposition is already advanced, modulating the production of new Aβ peptides may not be sufficient to reverse the established pathology and its downstream consequences.
Q3: At what age and in which mouse model was this compound shown to be effective versus ineffective?
A3: In the PSAPP transgenic mouse model of Alzheimer's disease, this compound was shown to be:
-
Effective when administered to pre-plaque , 3-month-old mice for a duration of 3 months.[1]
-
Ineffective when administered to post-plaque , 6-month-old mice for a duration of 3 months.[1]
Troubleshooting Guide
Issue: Lack of therapeutic effect of this compound in an Alzheimer's disease mouse model.
| Potential Cause | Troubleshooting Step | Expected Outcome if Resolved |
| Treatment initiated after significant plaque deposition. | Verify the age of the mice and the typical onset of plaque pathology in the specific mouse model being used. For preventative studies, treatment should begin before substantial plaque formation. | Efficacy in reducing Aβ42/40 levels and preventing plaque formation should be observed in younger, pre-plaque animals. |
| Incorrect dosage or administration. | Confirm that the dosage and route of administration are consistent with published effective protocols (e.g., 10 mg/kg/day via oral gavage or formulated in chow).[6] | Proper dosing should lead to measurable target engagement, such as reduced Aβ42 and Aβ40 levels in the plasma and brain.[8] |
| Assay sensitivity or inappropriate endpoint. | Ensure that the assays used to measure outcomes are sensitive enough to detect changes in Aβ peptides and that the chosen endpoints are appropriate for the stage of the disease model. For post-plaque models, endpoints other than plaque load might be considered, though this compound's primary mechanism is preventative. | Accurate and sensitive assays will reliably reflect the biochemical effects of this compound on Aβ production. |
Quantitative Data Summary
The following tables summarize the key findings from the study by Prikhodko et al., 2020, comparing the effects of this compound in pre-plaque versus post-plaque PSAPP mice.
Table 1: Cognitive Performance in the Morris Water Maze
| Treatment Group | Age at Treatment Start | Distance to Platform | Time to Platform |
| Wild-Type (WT) Vehicle | 3 months | Significantly better than TG Vehicle | Significantly better than TG Vehicle |
| PSAPP (TG) Vehicle | 3 months | - | - |
| PSAPP (TG) this compound | 3 months | Significantly better than TG Vehicle | Significantly better than TG Vehicle |
| Wild-Type (WT) Vehicle | 6 months | Significantly better than TG Vehicle | Significantly better than TG Vehicle |
| PSAPP (TG) Vehicle | 6 months | - | - |
| PSAPP (TG) this compound | 6 months | No significant difference from TG Vehicle | No significant difference from TG Vehicle |
Source: Adapted from Prikhodko et al., 2020.[1][3]
Table 2: Pathological Outcomes
| Treatment Group | Age at Treatment Start | Amyloid Plaque Load | Microgliosis (Iba1+) | Astrogliosis (GFAP+) |
| PSAPP (TG) Vehicle | 3 months | - | - | - |
| PSAPP (TG) this compound | 3 months | Reduced | Reduced | Reduced |
| PSAPP (TG) Vehicle | 6 months | - | - | - |
| PSAPP (TG) this compound | 6 months | No significant difference | No significant difference | No significant difference |
Source: Adapted from Prikhodko et al., 2020.[1][3]
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in Pre- and Post-Plaque PSAPP Mice
-
Animal Model: PSAPP transgenic mice, which overexpress mutant human APP and presenilin 1.
-
Treatment Groups:
-
Pre-plaque cohort: Treatment initiated in 3-month-old mice.
-
Post-plaque cohort: Treatment initiated in 6-month-old mice.
-
-
Drug Administration: this compound was administered for 3 months.
-
Behavioral Analysis: Cognitive function was assessed using the Morris water maze to measure spatial learning and memory.
-
Biochemical Analysis: Brain levels of different Aβ peptide species were quantified.
-
Histopathological Analysis: Brain sections were stained to quantify amyloid plaque burden, microgliosis (using Iba1 antibody), and astrogliosis (using GFAP antibody).
Visualizations
Caption: Mechanism of this compound action in pre- and post-plaque states.
References
- 1. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. escholarship.org [escholarship.org]
- 7. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BPN-15606 and Metabolite Safety
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating and mitigating potential mutagenic metabolites of BPN-15606, a γ-secretase modulator previously under investigation for Alzheimer's disease. Development of this compound was discontinued (B1498344) following the identification of a potentially mutagenic metabolite or metabolites in rats during preclinical safety studies.[1] This guide offers troubleshooting advice and frequently asked questions to assist researchers in addressing similar challenges during drug development.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered when assessing the metabolic and mutagenic profiles of drug candidates like this compound.
| Problem | Possible Cause | Suggested Solution |
| High background in Ames test | Contamination of reagents or plasticware. | Use fresh, sterile reagents and certified sterile plasticware. |
| Spontaneous reversion rate of bacterial strains is naturally high. | Consult the historical control data for the bacterial strains in use. Ensure the observed background is within the expected range. | |
| Test compound is cytotoxic at the tested concentrations, leading to the selection of pre-existing revertants. | Perform a preliminary cytotoxicity assay to determine the appropriate non-toxic concentration range for the Ames test. | |
| Inconsistent metabolite profile between experiments | Variability in the metabolic activity of liver S9 fractions. | Use a single, large batch of pooled S9 fraction for all related experiments. Ensure proper storage and handling of the S9 fraction to maintain its enzymatic activity. |
| Instability of the parent compound or its metabolites in the incubation mixture. | Analyze samples at multiple time points to assess stability. Consider using stabilizing agents if appropriate. | |
| No metabolites detected in in vitro assays | The compound is highly stable and not metabolized by the enzymes in the S9 fraction. | Increase the incubation time or the concentration of the S9 fraction. Consider using induced S9 fractions to enhance metabolic activity. |
| The analytical method (e.g., LC/MS) is not sensitive enough to detect low-level metabolites. | Optimize the mass spectrometry parameters for the expected metabolites. Use a more sensitive instrument if available. | |
| Difficulty in identifying the structure of a potential mutagenic metabolite | Low abundance of the metabolite. | Scale up the in vitro metabolism experiment to generate a larger quantity of the metabolite for structural elucidation by NMR. |
| Co-elution with other components in the sample. | Optimize the HPLC gradient to improve the separation of the metabolite of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic profile of this compound?
A1: The detailed metabolic profile of this compound, including the specific structure of the potential mutagenic metabolite(s), is not extensively described in publicly available literature. However, based on its chemical structure, potential metabolic pathways could involve oxidation of the pyridazine (B1198779) ring, N-dealkylation, or hydroxylation of the aromatic rings. In vitro studies using liver microsomes are the standard approach for identifying drug metabolites.[1][2][3][4][5]
Q2: What are "structural alerts" for mutagenicity, and does this compound contain any?
A2: "Structural alerts" or "toxicophores" are chemical substructures that are known to be associated with mutagenicity or carcinogenicity.[6][7][8][9][10] These are often electrophilic moieties or structures that can be metabolically activated to form electrophiles, which can then react with DNA. A preliminary analysis of the this compound structure reveals a pyridazine ring, which, while present in some approved drugs, can be susceptible to metabolic activation.[11][12][13][14][15] The overall mutagenic potential depends on the entire molecular context.
Q3: How can the formation of a mutagenic metabolite be mitigated?
A3: Mitigation strategies generally focus on modifying the chemical structure of the drug candidate to block metabolic activation pathways or to introduce alternative, safer metabolic routes.[16][17][18][19] This could involve:
-
Blocking metabolic sites: Introducing a blocking group, such as a fluorine atom, at a site of metabolic oxidation.
-
Modifying susceptible functional groups: For example, altering an amine group that is prone to N-oxidation.
-
Introducing "metabolic soft spots": Adding a functional group that can be easily metabolized to a non-toxic product, thereby diverting metabolism away from the pathway that produces the mutagenic metabolite.
Q4: What is the Ames test, and why is it used?
A4: The Ames test, or bacterial reverse mutation assay, is a widely used and regulatory-accepted in vitro method to assess the mutagenic potential of a chemical.[20][21][22][23][24] It uses specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the chemical to cause mutations that restore the bacteria's ability to produce the amino acid, allowing them to grow on a medium lacking it. A positive result indicates that the chemical is a mutagen and may have carcinogenic potential.[19]
Experimental Protocols
Protocol 1: In Vitro Metabolite Identification of this compound
Objective: To identify the metabolites of this compound formed by liver enzymes in vitro.
Materials:
-
This compound
-
Pooled rat liver S9 fraction
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
HPLC system coupled with a high-resolution mass spectrometer (LC-HRMS)
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the rat liver S9 fraction.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to the incubation mixture. The final concentration of this compound should be in a range determined by preliminary experiments (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial for LC-HRMS analysis.
-
Analyze the sample using a suitable HPLC gradient and mass spectrometry parameters to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
Objective: To assess the mutagenic potential of this compound and its metabolites.
Materials:
-
This compound
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain (e.g., WP2 uvrA)
-
Rat liver S9 fraction (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin solution (for Salmonella) or tryptophan solution (for E. coli)
-
Positive and negative controls
Methodology:
-
Preparation: Prepare serial dilutions of this compound. Prepare the S9 mix (if metabolic activation is being tested).
-
Pre-incubation: In a test tube, mix the bacterial culture, the test compound dilution (or control), and either buffer or the S9 mix.
-
Incubate the mixture at 37°C with gentle shaking for 20-30 minutes.
-
Plating: Add molten top agar to the pre-incubation mixture, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the plates treated with this compound to the number on the negative control plates. A significant and dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
Visualizations
Caption: Workflow for in vitro metabolite identification of this compound.
Caption: Workflow for the Ames test (bacterial reverse mutation assay).
Caption: Logical workflow for mitigating mutagenic metabolites.
References
- 1. scispace.com [scispace.com]
- 2. In vitro species comparisons and metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. enamine.net [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Mutagenic and carcinogenic structural alerts and their mechanisms of action | Semantic Scholar [semanticscholar.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Mutagenic and carcinogenic structural alerts and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. img01.pharmablock.com [img01.pharmablock.com]
- 16. Minimizing metabolic activation during pharmaceutical lead optimization: progress, knowledge gaps and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Approaches for Minimizing Metabolic Activation of New Drug Candidates in Drug Discovery [ouci.dntb.gov.ua]
- 20. nib.si [nib.si]
- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 22. scantox.com [scantox.com]
- 23. enamine.net [enamine.net]
- 24. gentronix.co.uk [gentronix.co.uk]
Interpreting unexpected changes in Aβ peptide ratios with BPN-15606
This technical support guide is designed for researchers, scientists, and drug development professionals working with the γ-secretase modulator (GSM), BPN-15606. It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret unexpected changes in amyloid-beta (Aβ) peptide ratios during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to alter Aβ peptide ratios?
A1: this compound is a γ-secretase modulator (GSM), a small molecule that allosterically modulates the activity of the γ-secretase enzyme complex.[1] Instead of inhibiting the enzyme's overall activity, this compound enhances its processivity.[2][3] The expected outcome of treatment with this compound is a decrease in the production of the longer, more amyloidogenic Aβ peptides, Aβ42 and Aβ40.[1][2][3][4] Concurrently, there should be an increase in the production of shorter, less toxic Aβ species, such as Aβ38 and Aβ37.[5][6] Importantly, this compound is not expected to change the total levels of Aβ peptides.[2][3][4]
Q2: How does the mechanism of this compound differ from a traditional γ-secretase inhibitor (GSI)?
A2: Traditional γ-secretase inhibitors block the catalytic activity of the enzyme, leading to a reduction of all Aβ peptide species. However, GSIs also inhibit the processing of other important substrates, such as Notch, which can lead to significant side effects.[1][6] In contrast, this compound, as a GSM, modulates the enzyme's function to shift the cleavage site preference, thereby altering the ratio of Aβ peptides without inhibiting Notch cleavage.[1][5]
Q3: In what experimental models has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in a variety of preclinical models, including human neural cell cultures, transgenic mouse models of Alzheimer's disease (such as PSAPP mice), and in wild-type mice and rats.[1][5][7] It has been shown to reduce Aβ42 levels in the central nervous system and decrease amyloid plaque load in mouse models.[1][5]
Troubleshooting Unexpected Aβ Ratio Changes
Scenario 1: No significant change observed in the Aβ42/Aβ40 ratio after this compound treatment.
If you do not observe the expected decrease in the Aβ42/Aβ40 ratio, consider the following potential causes and solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Inactivity | - Verify the identity and purity of your this compound compound with the supplier's certificate of analysis. - Ensure proper storage conditions (e.g., temperature, light protection) to prevent degradation. - Prepare fresh stock solutions for each experiment. |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or model system. Effective doses in mice have been reported in the 5-10 mg/kg range.[1][5] |
| Inappropriate Treatment Duration | - Optimize the incubation time. While effects can be seen in as little as 30-60 minutes in vivo, in vitro systems may require longer treatment periods (e.g., 24 hours) to observe significant changes in secreted Aβ levels.[1][6] |
| Cell Model Insensitivity | - Certain cell lines or specific mutations (e.g., some familial AD-associated presenilin mutations) may exhibit resistance to GSMs.[8] Confirm that your cell model expresses wild-type γ-secretase components or a responsive mutant. |
| Assay Performance Issues | - Refer to the "Troubleshooting ELISA and other Immunoassays" section below for potential issues with your Aβ measurement assay. |
Scenario 2: An unexpected INCREASE in the Aβ42/Aβ40 ratio.
An increase in the Aβ42/Aβ40 ratio is contrary to the known mechanism of this compound and likely points to an experimental artifact.
| Potential Cause | Recommended Troubleshooting Steps |
| Assay Cross-Reactivity or Interference | - Ensure your antibodies are specific for Aβ42 and Aβ40 and do not cross-react with other Aβ species or cellular components. - Run appropriate controls, including vehicle-treated samples and samples with known concentrations of Aβ peptides. |
| Cellular Stress Response | - High concentrations of any compound, including this compound, can induce cellular stress, which might paradoxically alter APP processing. Assess cell viability (e.g., using an MTT or LDH assay) in parallel with your Aβ measurements. |
| Data Analysis Error | - Double-check all calculations, especially background subtraction and standard curve fitting. |
Scenario 3: A significant DECREASE in total Aβ levels.
This compound is expected to modulate the ratio of Aβ peptides, not decrease the total amount.[2][3][4] A reduction in total Aβ may indicate an off-target effect or an experimental issue.
| Potential Cause | Recommended Troubleshooting Steps |
| Cytotoxicity | - At high concentrations, this compound may cause cytotoxicity, leading to reduced cellular metabolism and protein production, including APP. Measure cell viability to rule out toxic effects. |
| Inhibition of APP Production/Trafficking | - While not the primary mechanism, very high concentrations could potentially interfere with APP expression or its transport to the cell surface where it is cleaved. This is less likely but can be investigated by measuring total APP levels via Western blot. |
| Assay Limitations | - The antibodies used in your total Aβ assay may have different affinities for the various Aβ species. A shift towards shorter Aβ fragments (Aβ38, Aβ37) might result in a lower overall signal if the antibody has a weaker affinity for these forms. |
Data Presentation: Expected Effects of this compound on Aβ Peptides
The following table summarizes the typical effects of this compound on Aβ peptide levels as reported in preclinical studies.
| Aβ Peptide | Expected Change with this compound Treatment | Reference |
| Aβ42 | Decrease | [1][2][3][4][5] |
| Aβ40 | Decrease (to a lesser extent than Aβ42) | [1][2][3][4][5] |
| Aβ42/Aβ40 Ratio | Decrease | [1] |
| Aβ38 | Increase | [1][5][6] |
| Aβ37 | Increase | [6] |
| Total Aβ | No significant change | [2][3][4] |
Experimental Protocols
Protocol: Quantification of Aβ Peptides by ELISA
This protocol provides a general framework for measuring Aβ levels in cell culture supernatants.
1. Sample Preparation:
-
Culture cells (e.g., SH-SY5Y overexpressing APP) to approximately 80% confluence.
-
Replace the culture medium with fresh medium containing either this compound at the desired concentration or vehicle (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
Collect the conditioned medium and centrifuge at 3,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Store the supernatant at -80°C until analysis.
2. ELISA Procedure (using a commercial Aβ42/Aβ40 ELISA kit):
-
Thaw reagents and samples on ice and bring to room temperature before use.
-
Prepare standard dilutions according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified in the kit protocol (typically 2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the Aβ concentrations of the samples from the standard curve.
-
Calculate the Aβ42/Aβ40 ratio for each sample.
Mandatory Visualizations
Caption: Mechanism of this compound as a γ-secretase modulator.
Caption: Experimental workflow for Aβ quantification by ELISA.
Caption: Logical troubleshooting flow for unexpected Aβ results.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BPN-15606 In Vivo Target Engagement Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vivo target engagement of BPN-15606, a potent γ-secretase modulator (GSM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active, small molecule γ-secretase modulator (GSM).[1][2] Its primary mechanism of action is to allosterically modulate the γ-secretase complex, an enzyme involved in the cleavage of amyloid precursor protein (APP).[3][4] Unlike γ-secretase inhibitors, this compound does not block the overall activity of the enzyme. Instead, it shifts the cleavage preference, leading to a decrease in the production of the amyloid-beta peptides Aβ42 and Aβ40, which are strongly implicated in the pathology of Alzheimer's disease.[3][4][5] This modulatory activity results in the production of shorter, less amyloidogenic Aβ species.[5]
Q2: How can I confirm that this compound is engaging its target in my in vivo model?
A2: The most direct way to assess target engagement for this compound in vivo is to measure the levels of its primary pharmacodynamic biomarkers, Aβ42 and Aβ40, in relevant biological matrices.[1][2][4] A significant, dose-dependent reduction in these peptides in the brain, cerebrospinal fluid (CSF), or plasma following this compound administration is a strong indicator of target engagement.[1][2]
Q3: What are the expected downstream effects of this compound target engagement?
A3: Successful target engagement by this compound has been shown to lead to several downstream therapeutic effects. These include the normalization of neurotrophin signaling pathways, as evidenced by the restoration of pTrkB/total TrkB and pCREB/total CREB ratios.[3][6] Additionally, studies have reported reductions in tau pathology, astrogliosis, and microgliosis, as well as rescue from deficits in synaptic proteins.[3][4]
Q4: In which animal models has this compound target engagement been demonstrated?
A4: Target engagement of this compound has been successfully demonstrated in both wild-type and transgenic mouse and rat models.[1][2][7] For instance, studies have shown dose-dependent reductions of Aβ42 and Aβ40 in C57BL/6 mice and Sprague-Dawley rats.[1][2][7] Furthermore, its efficacy in reducing amyloid plaque burden has been demonstrated in transgenic Alzheimer's disease mouse models like the PSAPP mice.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound target engagement from preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Line | Analyte | IC50 (nM) |
| SH-SY5Y Neuroblastoma | Aβ42 | 7 |
| SH-SY5Y Neuroblastoma | Aβ40 | 17 |
| Data from MedchemExpress.[1][2] |
Table 2: In Vivo Efficacy of this compound on Aβ Levels
| Species | Dose (mg/kg, p.o.) | Duration | Tissue | % Reduction in Aβ42 | % Reduction in Aβ40 |
| Mouse (C57BL/6) | 10 | 7 days | Brain | ~40% | ~30% |
| Mouse (C57BL/6) | 25 | 7 days | Brain | ~60% | ~50% |
| Mouse (C57BL/6) | 50 | 7 days | Brain | ~70% | ~60% |
| Rat (Sprague-Dawley) | 5 | 9 days | CSF | ~40% | ~25% |
| Rat (Sprague-Dawley) | 25 | 9 days | CSF | ~60% | ~45% |
| Rat (Sprague-Dawley) | 50 | 9 days | CSF | ~70% | ~55% |
| Data compiled from multiple sources.[1][2][8] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) |
| Mouse (CD-1) | p.o. | 5 | >60 | 0.5 | ~500 |
| Rat (Sprague-Dawley) | p.o. | 5 | >60 | 1.0 | ~800 |
| Data from Wagner et al., 2017.[7][8] |
Experimental Protocols & Troubleshooting Guides
Protocol 1: Quantification of Aβ40 and Aβ42 in Rodent Brain Homogenates by ELISA
This protocol describes the measurement of soluble and insoluble Aβ peptides in brain tissue.
Experimental Workflow Diagram:
Caption: Workflow for Aβ ELISA from brain tissue.
Materials and Reagents:
-
Rodent brain tissue
-
Homogenization buffer (e.g., 2% SDS with protease inhibitors)
-
70% Formic Acid (FA)
-
Neutralization buffer (e.g., 1M Tris base, 0.5M Na2HPO4)
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Tissue Homogenization (Soluble Fraction):
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the previous step in 70% formic acid.[8]
-
Sonicate briefly to ensure complete dissolution.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant containing the insoluble Aβ fraction.
-
-
ELISA Analysis:
-
For the insoluble fraction, neutralize the formic acid by diluting the sample at least 20-fold in neutralization buffer before loading onto the ELISA plate.
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.
-
Briefly, add standards and diluted samples to the pre-coated microplate.
-
Incubate with detection antibody, followed by the addition of a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the Aβ concentrations based on the standard curve.
-
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High inter-well variability | Inconsistent pipetting; Improper washing | Use calibrated pipettes; Ensure thorough and consistent washing between steps. |
| Low signal or no signal | Inactive reagents; Insufficient incubation time | Check reagent expiration dates; Optimize incubation times as per the kit protocol. |
| High background | Insufficient washing; High concentration of detection antibody | Increase the number of wash steps; Titrate the detection antibody. |
| Poor standard curve | Improper standard dilution; Contaminated reagents | Prepare fresh standards for each assay; Use fresh, sterile reagents. |
Protocol 2: Cerebrospinal Fluid (CSF) Collection from Anesthetized Rats
This protocol details a method for collecting CSF from the cisterna magna of rats.
Experimental Workflow Diagram:
Caption: Workflow for rat CSF collection.
Materials and Reagents:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical instruments (scalpel, forceps)
-
27-30G needle attached to a 1 ml syringe
-
Microcentrifuge tubes
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).[1]
-
Shave the neck area and mount the rat in a stereotaxic device, flexing the head downwards at approximately a 45° angle.[1]
-
Make a midline incision in the skin over the neck to expose the underlying muscles.
-
Carefully dissect the muscles to expose the translucent dura mater of the cisterna magna.
-
Gently insert a 27-30G needle attached to a syringe at a 30° angle into the cisterna magna.[1]
-
Slowly aspirate the clear, colorless CSF. Avoid blood contamination.[1]
-
Typically, 100-150 µl of CSF can be collected per rat.[1]
-
Immediately after collection, centrifuge the CSF at 14,000 x g for 15 minutes at 4°C to pellet any cells.[5]
-
Aliquot the supernatant and store at -80°C for future analysis.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| Blood contamination in CSF | Punctured a blood vessel during collection | Use a smaller gauge needle; Adjust the angle and depth of insertion; Discard contaminated samples. |
| Low CSF volume collected | Dehydration of the animal; Improper needle placement | Ensure animals are properly hydrated before the procedure; Confirm correct anatomical landmarks for needle insertion. |
| Animal distress or mortality | Anesthesia overdose; Surgical trauma | Closely monitor vital signs during the procedure; Ensure proper surgical technique and aseptic conditions. |
Protocol 3: Western Blot Analysis of pTrkB and pCREB in Mouse Hippocampus
This protocol outlines the steps for assessing the activation of downstream signaling pathways.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis.
Materials and Reagents:
-
Mouse hippocampus
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pTrkB, anti-pCREB, anti-total TrkB, anti-total CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Dissect the hippocampus from the mouse brain on ice.
-
Homogenize the tissue in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pTrkB or anti-pCREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
For normalization, strip the membrane and re-probe with antibodies against the total forms of the proteins (total TrkB and total CREB).
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| No or weak bands | Low protein expression; Inactive antibody | Increase the amount of protein loaded; Check the antibody datasheet for recommended concentrations and positive controls. |
| High background | Insufficient blocking; High antibody concentration | Increase blocking time or use a different blocking agent; Optimize primary and secondary antibody concentrations. |
| Non-specific bands | Antibody cross-reactivity; Protein degradation | Use a more specific antibody; Ensure proper sample handling and the use of protease/phosphatase inhibitors. |
| Uneven band intensity | Inconsistent protein loading; Air bubbles during transfer | Perform accurate protein quantification and load equal amounts; Ensure complete removal of air bubbles during the transfer setup. |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: this compound signaling pathway.
References
- 1. commons.lbl.gov [commons.lbl.gov]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Aβ42- and anti-Aβ40-specific mAbs attenuate amyloid deposition in an Alzheimer disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in BPN-15606 delivery to the central nervous system
Welcome to the BPN-15606 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully delivering this compound to the central nervous system (CNS) in their experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the effective application of this potent γ-secretase modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
This compound is a highly potent, orally active γ-secretase modulator (GSM).[1][2] Its primary function is to allosterically modulate the activity of γ-secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP). This modulation shifts the cleavage preference, leading to a decrease in the production of pathogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species like Aβ37 and Aβ38.[3] Unlike γ-secretase inhibitors, this compound does not block the overall activity of the enzyme, which is crucial for processing other substrates like Notch, thereby potentially reducing side effects associated with inhibitors.[4][5]
Q2: What is the recommended route of administration for this compound to achieve CNS delivery?
Preclinical studies have consistently demonstrated that this compound is orally active and effectively penetrates the central nervous system.[1][2][5] The most common and well-documented route of administration in animal models (mice and rats) is oral gavage.[6][7][8] This method has shown excellent dose-dependent efficacy in reducing Aβ42 and Aβ40 levels in both plasma and the brain.[1][2]
Q3: What are the reported effective doses of this compound in preclinical models?
The effective dose of this compound can vary depending on the animal model and the duration of the study. However, significant reductions in CNS Aβ42 levels have been observed at doses as low as 5-10 mg/kg in rats and mice.[4][5] In a study using the Ts65Dn mouse model of Down syndrome, oral gavage of 10 mg/kg/weekday for 4 months resulted in a significant decrease in Aβ40 and Aβ42 levels in the cortex and hippocampus.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected reduction in brain Aβ42/Aβ40 levels. | Improper drug formulation or storage. this compound solution stability may be compromised. | Prepare fresh solutions of this compound for each administration. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] Ensure the vehicle used for oral gavage is appropriate and consistent with published protocols. |
| Incorrect oral gavage technique. This can lead to inaccurate dosing or aspiration. | Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Verify the volume administered is accurate for the animal's weight. | |
| Pharmacokinetic variability. Individual animal metabolism and absorption can differ. | Increase the sample size to account for biological variability. If possible, measure plasma concentrations of this compound to correlate with CNS effects. | |
| Observed toxicity or adverse effects in treated animals. | High dosage. The administered dose may be approaching toxic levels for the specific model or strain. | While this compound has a reported safety margin, it is crucial to perform a dose-response study to determine the optimal therapeutic window for your model. Consider reducing the dose or the frequency of administration.[9] |
| Off-target effects. Although designed to be selective, high concentrations could lead to unintended interactions. | It is important to note that studies on the original this compound compound were halted due to a potentially mutagenic metabolite in rats and evidence of QT interval prolongation in non-human primates.[10] While newer analogs have been developed to mitigate these issues, careful monitoring for any signs of toxicity is essential. | |
| No significant behavioral improvement in Alzheimer's disease models despite Aβ reduction. | Timing of intervention. The therapeutic window for Aβ reduction to impact cognitive decline may be early in the disease progression. | Studies with this compound in the PSAPP mouse model of Alzheimer's disease showed that the compound was effective in attenuating cognitive impairment when administered to pre-plaque mice but was ineffective in post-plaque mice.[11][12] Consider initiating treatment at an earlier pathological stage. |
| Complex pathology. Alzheimer's disease involves multiple pathological pathways beyond Aβ accumulation. | While this compound has been shown to reduce neuroinflammation and tau pathology in some models[6], it may be necessary to consider combination therapies that target other pathological aspects of the disease. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | IC50 Value |
| SH-SY5Y Neuroblastoma | Aβ42 Production | 7 nM[1][2] |
| Aβ40 Production | 17 nM[1][2] | |
| HEK293/sw | Aβ42 Production | ~12 nM[3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Dose | Duration | Key Findings in the CNS |
| C57BL/6 Mice | Oral Administration | 25 mg/kg | Single Dose | Robust reduction in brain Aβ42 and Aβ40 levels starting 30-60 minutes post-administration and lasting ≥24 hours.[1][2] |
| Mice | Oral Administration | 10, 25, and 50 mg/kg | 7 days | Dose-dependent reduction of Aβ42 and Aβ40 levels in the brain.[1][2] |
| Rats | Oral Administration | 5, 25, and 50 mg/kg | 9 days | Dose-dependent reduction of Aβ42 and Aβ40 levels in the cerebrospinal fluid (CSF).[2] |
| Ts65Dn Mice | Oral Gavage | 10 mg/kg/weekday | 4 months | Significantly decreased levels of Aβ40 and Aβ42 in the cortex and hippocampus.[6][7] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
This compound can be formulated in a vehicle suitable for oral administration, such as a solution containing 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.
-
Prepare the formulation fresh on each day of dosing. The concentration should be calculated based on the average weight of the mice to ensure a consistent dosing volume (e.g., 10 mL/kg).
-
-
Animal Handling and Dosing:
-
Acclimatize animals to handling and the oral gavage procedure for several days before the start of the experiment to minimize stress.
-
Weigh each mouse on the day of dosing to calculate the exact volume to be administered.
-
Administer the this compound formulation or vehicle control slowly via a stainless steel feeding needle (gavage needle) directly into the stomach.
-
-
Post-Dosing Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following administration.
-
For pharmacokinetic studies, blood samples can be collected at various time points post-dose.
-
For pharmacodynamic studies, brain tissue and/or CSF can be collected at the end of the study for Aβ level analysis.
-
Protocol 2: Quantification of Aβ Peptides in Brain Tissue using Meso Scale Discovery (MSD) Assay
-
Brain Tissue Homogenization:
-
Dissect the brain region of interest (e.g., cortex, hippocampus) on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant (soluble fraction) for Aβ analysis. The pellet can be further processed to extract insoluble Aβ.
-
-
MSD Assay Procedure:
-
Use a commercially available MSD kit for Aβ peptide quantification (e.g., V-PLEX Aβ Peptide Panel 1 (4G8)).[8]
-
Follow the manufacturer's instructions for plate preparation, sample and calibrator dilution, and incubation steps.
-
Briefly, samples and calibrators are added to the MSD plate which is coated with capture antibodies specific for different Aβ species.
-
After incubation and washing, a detection antibody conjugated with an electrochemiluminescent label is added.
-
Read the plate on an MSD instrument (e.g., MESO QuickPlex SQ 120).[8]
-
-
Data Analysis:
-
Use the MSD software (e.g., DISCOVERY WORKBENCH) to analyze the raw data and calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ concentrations to the total protein concentration of the brain homogenate.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzped.nia.nih.gov [alzped.nia.nih.gov]
Best practices for storing and handling BPN-15606
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of BPN-15606, a potent, orally active γ-secretase modulator (GSM).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a γ-secretase modulator (GSM).[1][2] Its primary mechanism of action is to allosterically modulate the γ-secretase complex, an enzyme involved in the cleavage of amyloid precursor protein (APP).[3] This modulation enhances the processivity of γ-secretase, leading to a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while promoting the formation of shorter, less toxic Aβ species.[4][5] Importantly, as a modulator rather than an inhibitor, this compound does not block the overall activity of γ-secretase, which is crucial for other physiological processes.[6]
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and efficacy. The following table summarizes the recommended storage conditions for both the solid compound and stock solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Sealed from light and moisture |
| Stock Solution | -80°C | Up to 6 months | Protect from light, stored under nitrogen |
| -20°C | Up to 1 month | Protect from light |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.
3. How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A common practice is to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared. For in vivo studies, further dilution into appropriate vehicles is necessary.
4. What are the known in vitro and in vivo effects of this compound?
This compound has been shown to effectively reduce the levels of Aβ42 and Aβ40 in various experimental models.
| Model System | Key Findings |
| SH-SY5Y Neuroblastoma Cells | Attenuates the production of Aβ42 and Aβ40 with IC50 values of 7 nM and 17 nM, respectively.[1][2] |
| HEK293 Cells | Used for dose-response experiments to analyze Aβ levels in conditioned medium.[6] |
| Mice (C57BL/6, PSAPP transgenic) | Oral administration dose-dependently lowers Aβ42 and Aβ40 levels in the brain and plasma.[1][7] In PSAPP mice, it has been shown to attenuate cognitive impairment and reduce amyloid plaque load when administered prior to significant pathology.[8] |
| Rats (Sprague-Dawley) | Dose-dependently reduces Aβ42 and Aβ40 levels in cerebrospinal fluid (CSF).[1] |
5. Does this compound have any known off-target effects?
While this compound is a potent γ-secretase modulator, like many small molecules, the potential for off-target effects exists. One study screened this compound against a panel of 55 receptors and found no significant off-target binding at a concentration of 10 μM.[7] However, researchers should always consider the possibility of off-target effects and include appropriate controls in their experiments.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Solutions
-
Question: I observed precipitation when I diluted my this compound stock solution in my cell culture medium. What should I do?
-
Answer: this compound has poor aqueous solubility. To avoid precipitation, it is crucial to first prepare a clear, high-concentration stock solution in 100% DMSO. When diluting into your aqueous experimental medium, ensure that the final concentration of DMSO is kept low (typically ≤0.1%) and that the dilution is done in a stepwise manner with vigorous mixing. If precipitation persists, consider using a vehicle containing solubilizing agents like PEG300 or Tween-80 for in vivo preparations, as indicated in some protocols.
Issue 2: Inconsistent or No Effect on Aβ Levels
-
Question: I am not observing the expected decrease in Aβ42 and Aβ40 levels in my cell culture experiments. What could be the reason?
-
Answer: Several factors could contribute to this issue:
-
Compound Integrity: Ensure that your this compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Cell Health: Confirm that your cells are healthy and within a suitable passage number. Stressed or unhealthy cells may not respond as expected.
-
Treatment Conditions: Optimize the concentration of this compound and the incubation time. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions. Incubation times of 16-24 hours are often used.[6]
-
Assay Sensitivity: Verify the sensitivity and reliability of your Aβ detection method (e.g., ELISA, Western blot). Include positive and negative controls to validate your assay.
-
Issue 3: Unexpected Cellular Toxicity
-
Question: I am observing signs of cytotoxicity in my cell cultures after treating with this compound. How can I address this?
-
Answer: While this compound is generally reported to have low toxicity, high concentrations or prolonged exposure can sometimes lead to adverse effects.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is not exceeding a toxic level for your cells (typically <0.5%).
-
Dose-Response: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your main experiment to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Incubation Time: Consider reducing the incubation time to see if the toxic effects are time-dependent.
-
Experimental Protocols & Visualizations
In Vitro Aβ Reduction Assay in SH-SY5Y Cells
This protocol outlines a general procedure to assess the effect of this compound on Aβ42 and Aβ40 production in SH-SY5Y human neuroblastoma cells.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Once the cells reach the desired confluency, replace the old medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: After incubation, collect the conditioned medium from each well.
-
Aβ Measurement: Analyze the levels of Aβ42 and Aβ40 in the conditioned medium using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ levels to the vehicle control and plot the results to determine the IC50 values.
Signaling Pathway of this compound Action
This compound modulates the γ-secretase complex, which is a multi-subunit protease. This modulation alters the cleavage of the amyloid precursor protein (APP), leading to a shift in the production of Aβ peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BPN-15606 and Other γ-Secretase Modulators in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is continually evolving, with a significant focus on disease-modifying strategies. Among these, the modulation of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, has emerged as a promising approach. Unlike γ-secretase inhibitors (GSIs) that block the enzyme's activity and can lead to mechanism-based toxicities, γ-secretase modulators (GSMs) allosterically modulate the enzyme to specifically reduce the production of the aggregation-prone Aβ42 and Aβ40 peptides, while increasing the levels of shorter, less amyloidogenic Aβ species. This guide provides a detailed comparison of BPN-15606, a novel pyridazine-containing GSM, with other notable GSMs such as JNJ-40418677 and E2012, focusing on their performance backed by experimental data.
Mechanism of Action: A Shift in Amyloid-β Production
The central mechanism of GSMs involves binding to an allosteric site on the γ-secretase complex. This binding event alters the conformation of the enzyme, leading to a shift in the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99). Instead of producing the highly amyloidogenic Aβ42 and Aβ40, the modulated γ-secretase preferentially generates shorter Aβ peptides, such as Aβ38 and Aβ37.[1] This modulation of activity, rather than outright inhibition, is a critical advantage as it avoids the interference with the processing of other γ-secretase substrates, most notably Notch, thereby mitigating the risk of adverse side effects associated with GSIs.[2]
Caption: APP processing pathways and the mechanism of γ-secretase modulators.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected GSMs from preclinical and clinical studies.
Table 1: In Vitro Potency of γ-Secretase Modulators
| Compound | Assay System | Aβ42 IC50 | Aβ40 IC50 | Reference |
| This compound | Cultured cells | 7 nM | 17 nM | [3] |
| JNJ-40418677 | Human neuroblastoma cells | 200 nM | - | [3] |
| E2012 | Cell-based assay | 92 nM | - | [4] |
Table 2: In Vivo Efficacy of γ-Secretase Modulators in Animal Models
| Compound | Animal Model | Dose | Route | Effect on Brain Aβ42 | Reference |
| This compound | C57BL/6J mice | 5 mg/kg | Oral | ↓ 54% | [5] |
| This compound | Sprague-Dawley rats | 5 mg/kg | Oral | ↓ 41% (in CSF) | [5] |
| This compound | Ts65Dn mice | 10 mg/kg/day (4 months) | Oral (in chow) | Significantly decreased | [6][7] |
| JNJ-40418677 | Non-transgenic mice | 30 mg/kg | Oral | ↓ to 64% of vehicle | [3] |
| JNJ-40418677 | Non-transgenic mice | 100 mg/kg | Oral | ↓ to 39% of vehicle | [3] |
| JNJ-40418677 | Tg2576 mice | 20, 60, 120 mg/kg/day (7 months) | Oral (in diet) | Dose-dependent reduction in Aβ plaques | [3][8] |
Table 3: Clinical Data for γ-Secretase Modulators
| Compound | Study Phase | Dose | Route | Effect on Plasma Aβ42 | Reference |
| E2012 | Phase 1 | 400 mg (single ascending dose) | Oral | ~50% reduction | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro γ-Secretase Modulator Activity Assay
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other suitable cell lines stably overexpressing human APP are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the GSM or vehicle control for a specified period (e.g., 24 hours).
-
Aβ Measurement: The conditioned media is collected, and the levels of Aβ40 and Aβ42 are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: IC50 values are calculated by plotting the percentage of Aβ reduction against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Studies in Animal Models
-
Animal Models: Transgenic mouse models of AD that overexpress human APP with mutations linked to familial AD (e.g., Tg2576, PSAPP) or models of Down syndrome (e.g., Ts65Dn) are commonly used.[6][8] Non-transgenic animals like C57BL/6J mice and Sprague-Dawley rats are used for pharmacokinetic and initial pharmacodynamic studies.[5][9]
-
Compound Administration: The GSM is administered orally, either by gavage for acute and sub-chronic studies or mixed in the diet for chronic studies.[3][6] Doses are determined based on prior pharmacokinetic and tolerability studies.
-
Sample Collection: At the end of the treatment period, blood (for plasma), cerebrospinal fluid (CSF), and brain tissue are collected.
-
Aβ Quantification:
-
Brain Tissue: Brains are homogenized and subjected to sequential extraction to isolate soluble and insoluble Aβ fractions. Aβ levels in these fractions are measured by ELISA.[10]
-
Plasma and CSF: Aβ levels are directly measured by ELISA.
-
-
Histopathology: For chronic studies, brain sections are stained to visualize and quantify amyloid plaques using techniques like immunohistochemistry with Aβ-specific antibodies or Thioflavin S staining.[2]
-
Western Blot Analysis: To assess the effect on APP processing, levels of full-length APP and its C-terminal fragments (CTFs) in brain lysates can be analyzed by Western blotting.[11]
Selectivity Assay for APP over Notch
-
Cell-based Luciferase Reporter Assay: Cells are engineered to express a reporter construct where the expression of a reporter gene (e.g., luciferase) is driven by the Notch intracellular domain (NICD).[12]
-
Compound Treatment: These cells are treated with the GSM, a known GSI (positive control), and a vehicle control.
-
Luciferase Activity Measurement: The activity of the reporter gene is measured. A lack of change in reporter activity in the presence of the GSM indicates its selectivity for APP processing over Notch signaling.
References
- 1. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. escholarship.org [escholarship.org]
- 7. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A canine model to evaluate efficacy and safety of γ-secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presenilin complexes with the C-terminal fragments of amyloid precursor protein at the sites of amyloid β-protein generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BPN-15606 and γ-Secretase Inhibitors for Modulating Amyloid-β Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies for Alzheimer's disease, the modulation of γ-secretase activity to reduce the production of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42, remains a primary focus. This guide provides a detailed comparison of two distinct pharmacological approaches: the γ-secretase modulator (GSM), BPN-15606, and a class of compounds known as γ-secretase inhibitors (GSIs). We will objectively evaluate their efficacy, mechanisms of action, and potential side effects, supported by experimental data.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and γ-secretase inhibitors lies in their interaction with the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.
γ-Secretase Inhibitors (GSIs) , as their name implies, directly block the catalytic activity of the γ-secretase enzyme.[1][2] This non-selective inhibition prevents the cleavage of not only APP but also other substrates, most notably the Notch receptor.[2][3] The inhibition of Notch signaling is a significant liability, as it is a critical pathway involved in cell-fate decisions, leading to undesirable side effects.[2][3]
This compound , on the other hand, is a γ-secretase modulator (GSM). Instead of inhibiting the enzyme, it allosterically modulates its activity.[4] This modulation shifts the cleavage preference of γ-secretase on APP, resulting in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly pathogenic Aβ42 and Aβ40 species.[4] Crucially, this modulatory effect is specific to APP processing and does not interfere with the cleavage of the Notch receptor, thus avoiding the mechanism-based toxicities associated with GSIs.[4][5]
Efficacy in Aβ Reduction: A Quantitative Comparison
The primary measure of efficacy for these compounds is their ability to reduce the levels of pathogenic Aβ peptides. The following tables summarize the available quantitative data for this compound and several prominent γ-secretase inhibitors.
In Vitro Efficacy
| Compound | Type | Target | IC50 (nM) | Cell Line |
| This compound | GSM | Aβ42 Reduction | 7 | SH-SY5Y neuroblastoma |
| Aβ40 Reduction | 17 | SH-SY5Y neuroblastoma | ||
| Semagacestat | GSI | Aβ42 Inhibition | 10.9 | |
| Aβ40 Inhibition | 12.1 | |||
| Notch Inhibition | 14.1 | |||
| Avagacestat | GSI | Aβ42 Inhibition | 0.27 | |
| Aβ40 Inhibition | 0.30 | |||
| NICD Inhibition | 0.84 | |||
| Begacestat (GSI-953) | GSI | Aβ42 Inhibition | 15 | Cellular Assay |
| Aβ Inhibition | 8 | Cell-free Assay | ||
| PF-3084014 | GSI | γ-Secretase Activity | 6.2 | Cell-free Assay |
| Aβ Inhibition | 1.3 | Whole-cell Assay | ||
| Notch Inhibition | 1915 | Fetal Thymus Organ Culture | ||
| MK-0752 | GSI | Aβ40 Reduction | 5 | SH-SY5Y |
| Notch Cleavage | 55 |
Data sourced from multiple preclinical studies.[3][5][6][7]
In Vivo Efficacy
| Compound | Type | Animal Model | Dose | Route | Effect on Aβ |
| This compound | GSM | C57BL/6 Mice | 25 mg/kg (single) | Oral | Robust and sustained reduction in brain and plasma Aβ42 and Aβ40 for ≥24 hours.[4] |
| PSAPP Transgenic Mice | 10 mg/kg/day (chronic) | Oral (in chow) | Significant reduction in amyloid plaque load.[4] | ||
| Ts65Dn Mice | 10 mg/kg/weekday (4 months) | Oral gavage | Significant decrease in Aβ40 and Aβ42 in cortex and hippocampus.[8][9] | ||
| Semagacestat | GSI | PDAPP Mice | 30 mg/kg/day (5 months) | Oral | Dose-related reduction in insoluble brain Aβ.[1] |
| Avagacestat | GSI | Rats and Dogs | >50 mg/day | Oral | Dose-dependent reductions in CSF Aβ.[10] |
| Begacestat (GSI-953) | GSI | Tg2576 Mice | High doses | Oral | Significant reduction of Aβ40 in brain, CSF, and plasma.[3] |
The Critical Difference: Impact on Notch Signaling
The off-target inhibition of Notch signaling by GSIs is a major safety concern, leading to adverse effects such as intestinal goblet cell hyperplasia, thymus atrophy, and skin rashes.[2][3] Clinical trials with GSIs like Semagacestat were halted due to a worsening of cognitive and functional measures, potentially linked to Notch inhibition.[1][2]
This compound, as a GSM, is designed to circumvent this issue. Preclinical studies have demonstrated that this compound does not inhibit Notch proteolysis.[4] This selectivity for APP processing represents a significant advantage in terms of safety and tolerability.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are summaries of the core experimental protocols.
Aβ Quantification via ELISA
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying Aβ levels in biological samples such as cell culture media, cerebrospinal fluid (CSF), and brain homogenates.
Principle:
-
A microplate is coated with a capture antibody specific for one epitope of the Aβ peptide.
-
The plate is blocked to prevent non-specific binding.
-
Samples and standards containing Aβ are added to the wells, and the Aβ is captured by the antibody.
-
After washing, a second, labeled detection antibody that recognizes a different epitope on the Aβ peptide is added, forming a "sandwich".
-
Following another wash, a substrate is added that reacts with the label on the detection antibody (e.g., an enzyme that catalyzes a color change).
-
The intensity of the signal is proportional to the amount of Aβ in the sample and is quantified by a plate reader.[11][12][13][14]
In Vitro γ-Secretase Activity Assay
This assay measures the ability of a compound to inhibit or modulate the cleavage of an APP-derived substrate by γ-secretase in a cell-free system.
Principle:
-
A membrane fraction containing the γ-secretase complex is prepared from cells.
-
A recombinant substrate, typically the C-terminal fragment of APP (C99), is added to the membrane preparation.
-
The test compound (this compound or a GSI) is added at various concentrations.
-
The reaction is incubated to allow for γ-secretase cleavage of the substrate.
-
The amount of Aβ produced is then quantified, usually by ELISA or Western blot.[15][16][17]
Western Blot for Notch Intracellular Domain (NICD)
This technique is used to assess the effect of compounds on Notch signaling by measuring the levels of the Notch Intracellular Domain (NICD).
Principle:
-
Cells are treated with the test compound.
-
Total protein is extracted from the cells and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody that specifically recognizes NICD.
-
A secondary antibody, conjugated to an enzyme, is then added to bind to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), allowing for the visualization and quantification of NICD levels. A reduction in the NICD band indicates inhibition of Notch signaling.[18][19][20][21]
Conclusion
This compound and γ-secretase inhibitors represent two distinct strategies for targeting γ-secretase to reduce the production of pathogenic Aβ peptides. While both approaches have demonstrated efficacy in reducing Aβ levels in preclinical models, the non-selective nature of GSIs and their associated inhibition of Notch signaling have led to significant safety concerns and clinical trial failures.
This compound, as a γ-secretase modulator, offers a more refined approach by selectively altering the processing of APP to favor the production of shorter, non-toxic Aβ peptides without impacting the critical Notch signaling pathway. This mechanism of action suggests a potentially superior safety profile, making it a promising candidate for further development as a disease-modifying therapy for Alzheimer's disease. The provided experimental data and protocols offer a framework for the continued evaluation and comparison of these and other emerging therapeutic agents.
References
- 1. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rupress.org [rupress.org]
- 8. escholarship.org [escholarship.org]
- 9. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. ELISA measurement of Aβ peptides [bio-protocol.org]
- 13. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. novamedline.com [novamedline.com]
- 15. innoprot.com [innoprot.com]
- 16. researchgate.net [researchgate.net]
- 17. innoprot.com [innoprot.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 20. Tools and methods for studying Notch signaling in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling the Therapeutic Promise of BPN-15606 in Alzheimer's Disease Models: A Comparative Analysis
For Immediate Release
LA JOLLA, CA – In the relentless pursuit of effective treatments for Alzheimer's disease (AD), a novel γ-secretase modulator, BPN-15606, has demonstrated significant therapeutic potential in various preclinical models. This guide provides a comprehensive comparison of this compound with other investigational AD therapies, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its standing in the current therapeutic landscape.
This compound, a potent, orally active γ-secretase modulator (GSM), has been shown to selectively reduce the production of the toxic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40, which are central to the amyloid cascade hypothesis of AD. Unlike γ-secretase inhibitors (GSIs), which can cause mechanism-based toxicities by inhibiting the processing of other essential proteins like Notch, GSMs such as this compound allosterically modulate the enzyme to shift its cleavage preference, thereby offering a potentially safer therapeutic window.
Comparative Efficacy of this compound and Alternative Therapies
To contextualize the therapeutic potential of this compound, this guide compares its preclinical efficacy with that of other γ-secretase modulators and inhibitors, as well as natural compounds with neuroprotective properties. The following tables summarize key quantitative data from studies in various AD mouse models.
Table 1: In Vitro Potency of γ-Secretase Modulators and Inhibitors
| Compound | Target | Assay System | IC50/EC50 (Aβ42) | IC50/EC50 (Aβ40) | Reference |
| This compound | γ-Secretase Modulator | SH-SY5Y-APP cells | 7 nM | 17 nM | [1] |
| Begacestat (GSI-953) | γ-Secretase Inhibitor | Cellular Assay | 12.4 nM | 14.8 nM | [2] |
| Avagacestat (BMS-708163) | γ-Secretase Inhibitor | H4-8Sw cells | 0.27 nM | 0.3 nM | [1] |
| Semagacestat (B1675699) (LY450139) | γ-Secretase Inhibitor | HEK293-APPSwe cells | 14.9 nM | - | [3] |
Table 2: In Vivo Efficacy on Brain Amyloid-Beta Levels in AD Mouse Models
| Compound | AD Model | Treatment Regimen | Brain Region | % Reduction in Aβ42 | % Reduction in Aβ40 | Reference |
| This compound | Ts65Dn | 10 mg/kg/day for 4 months | Cortex & Hippocampus | Significant Decrease | Significant Decrease | [4][5] |
| Semagacestat (LY450139) | PDAPP | 30 mg/kg/day for 5 months | Brain (insoluble) | Significant Reduction | Significant Reduction | [3] |
| Compound 2 (a GSM similar to this compound) | PSAPP (3-month-old) | 25 mg/kg/day for 3 months | Brain (detergent-soluble) | 44% | Similar Reduction | [6] |
| Compound 2 (a GSM similar to this compound) | PSAPP (3-month-old) | 25 mg/kg/day for 3 months | Brain (detergent-insoluble) | 54% | Similar Reduction | [6] |
| Verubecestat (BACE1 Inhibitor) | Tg2576 (18-22-month-old) | 110 mg/kg/day for 12 weeks | Brain | 68% | 62% | [7][8] |
Table 3: Effects on Cognitive Function in AD Mouse Models
| Compound | AD Model | Cognitive Test | Outcome | Reference |
| This compound | Ts65Dn | Morris Water Maze | Improved performance | [9] |
| This compound | PSAPP (pre-plaque) | - | Attenuated cognitive impairment | [10][11] |
| Begacestat (GSI-953) | Tg2576 | Contextual Fear Conditioning | Reversal of deficits | [12] |
| Semagacestat (LY450139) | Tg2576 (5.5-month-old) | Y-maze | Ameliorated memory deficits (acute dosing) | [13] |
| Curcumin (B1669340) | Aβ1-42 injected mice | Morris Water Maze | Rescued impaired neurogenesis and cognitive function | [14] |
| Resveratrol | APP/PS1 | Behavioral Tests | Overcame memory deficits | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in modulating APP processing.
Caption: General experimental workflow for preclinical evaluation of AD therapies.
Detailed Experimental Protocols
Morris Water Maze Test for Spatial Learning and Memory
This test assesses hippocampal-dependent spatial learning and memory in mice.
-
Apparatus: A circular pool (120-150 cm in diameter) is filled with opaque water (20-22°C) made cloudy with non-toxic white paint. A small escape platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice undergo training trials for 5-7 consecutive days. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
Immunohistochemistry for Amyloid Plaque Quantification
This method is used to visualize and quantify amyloid plaques in brain tissue.
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution. Brains are sectioned using a cryostat or vibratome.
-
Staining:
-
Sections are washed in PBS and then treated with formic acid to enhance Aβ antigen retrieval.
-
Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Sections are blocked with a serum-containing buffer to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex (ABC) reagent is applied, followed by a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
-
Quantification: Stained sections are imaged using a microscope, and the percentage of the area covered by amyloid plaques in specific brain regions (e.g., cortex and hippocampus) is quantified using image analysis software.
Western Blot Analysis for APP and its Fragments
This technique is used to detect and quantify specific proteins in brain homogenates.
-
Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for APP or its fragments (e.g., C-terminal or N-terminal APP antibodies, or antibodies specific for Aβ).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using a digital imaging system. The intensity of the bands corresponding to the proteins of interest is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates a promising preclinical profile as a γ-secretase modulator for the treatment of Alzheimer's disease. Its ability to selectively reduce toxic Aβ species without the apparent liabilities of γ-secretase inhibitors positions it as a compelling candidate for further development. The data presented in this guide, while not from head-to-head comparative studies, provides a valuable framework for understanding the potential of this compound relative to other therapeutic strategies. Further research, including well-controlled comparative studies and eventual clinical trials, will be crucial to fully validate its therapeutic potential in humans.
References
- 1. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of curcumin in diagnosis, prevention, and treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol as a Therapeutic Agent in Alzheimer’s Disease: Evidence from Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. The GSM this compound as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 11. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pterostilbene attenuates amyloid-β induced neurotoxicity with regulating PDE4A-CREB-BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BPN-15606 and Gamma-Secretase Inhibitors on Notch Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Novel Gamma-Secretase Modulator.
The quest for effective Alzheimer's disease therapeutics has long focused on targeting the production of amyloid-beta (Aβ) peptides, the primary components of amyloid plaques. Gamma-secretase, a key enzyme in the amyloidogenic pathway, has been a prime target. However, the clinical development of gamma-secretase inhibitors (GSIs) has been hampered by significant on-target toxicity, primarily due to the inhibition of Notch signaling, a critical pathway for cell-fate determination and tissue homeostasis. This guide provides a detailed comparison of a novel gamma-secretase modulator (GSM), BPN-15606, with traditional GSIs, focusing on their differential effects on the Notch signaling pathway, supported by experimental data and detailed methodologies.
The Dichotomy of Gamma-Secretase Modulation vs. Inhibition
Gamma-secretase is a multi-subunit protease responsible for the final cleavage of the Amyloid Precursor Protein (APP) to generate Aβ peptides. GSIs are designed to block the catalytic activity of gamma-secretase, thereby reducing the production of all Aβ species. However, gamma-secretase also cleaves other transmembrane proteins, most notably the Notch receptor. Inhibition of Notch cleavage disrupts the Notch signaling pathway, leading to severe side effects.
In contrast, GSMs like this compound represent a more nuanced approach. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity. This modulation shifts the cleavage of APP, resulting in a decrease in the production of the aggregation-prone Aβ42 and Aβ40 peptides, while having a minimal effect on the overall processing of other gamma-secretase substrates, including Notch.
Signaling Pathway and Points of Intervention
The following diagram illustrates the canonical Notch signaling pathway and the distinct points of action for GSIs and this compound.
Caption: Notch signaling pathway and intervention points.
Quantitative Comparison: this compound vs. GSIs
The following table summarizes the quantitative data on the inhibitory concentrations (IC50/EC50) of this compound and representative GSIs on both Aβ production and Notch signaling.
| Compound | Type | Aβ42 IC50/EC50 (nM) | Notch IC50/EC50 (nM) | Cell Line | Reference |
| This compound | GSM | 7 | >25,000 | SHSY5Y | [1] |
| Semagacestat | GSI | 10.9 | 14.1 | H4 | [2][3] |
| RO4929097 | GSI | 14 (Aβ40) | 5 | - | [4] |
| DAPT | GSI | 115 (total Aβ) | - | - | [1] |
| Compound E | GSI | 0.37 | - | - | [1] |
Experimental Protocols
Western Blot for Notch Intracellular Domain (NICD) Cleavage
This protocol is designed to assess the effect of compounds on the proteolytic cleavage of the Notch receptor by measuring the levels of the Notch Intracellular Domain (NICD).
Materials:
-
H4 human neuroglioma cells
-
Expression vector for Myc-tagged Notch ΔE (NΔE)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Myc tag or anti-NICD
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound or a GSI for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-Myc) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
-
Data Analysis:
-
Quantify the band intensity of the cleaved NICD fragment. A decrease in the NICD band indicates inhibition of Notch cleavage.
-
GSI-Washout Assay for Notch Target Gene Expression
This assay is used to identify direct transcriptional targets of the Notch pathway by synchronizing Notch signaling with a reversible GSI.[8][9][10]
Materials:
-
A cell line with a known active Notch pathway (e.g., Jurkat T-ALL cells)
-
GSI (e.g., DAPT)
-
Cycloheximide (B1669411) (CHX)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
GSI Treatment:
-
Treat cells with a GSI at a concentration known to inhibit Notch signaling (e.g., 1 µM DAPT) for 24-48 hours to allow for the accumulation of uncleaved Notch at the cell surface.[10]
-
-
Washout and CHX Treatment:
-
Wash the cells thoroughly to remove the GSI.
-
Resuspend the cells in fresh media.
-
Divide the cells into two groups: one treated with a vehicle control and the other with cycloheximide (to inhibit new protein synthesis and thus identify direct transcriptional targets).[10]
-
-
Time Course and RNA Extraction:
-
Collect cell samples at various time points after the washout (e.g., 0, 2, 4, 6 hours).
-
Extract total RNA from the cell samples.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to measure the expression levels of Notch target genes.
-
-
Data Analysis:
-
Normalize the expression of target genes to the housekeeping gene.
-
A rapid increase in the expression of a target gene after GSI washout in the absence of CHX, which is blocked by CHX, indicates that it is a direct transcriptional target of Notch signaling.
-
Conclusion
The available data strongly indicate that this compound, as a gamma-secretase modulator, offers a significant advantage over traditional gamma-secretase inhibitors. Its ability to selectively reduce the production of pathogenic Aβ peptides without significantly impacting Notch signaling presents a promising therapeutic window. The high IC50 value of this compound for Notch cleavage (>25 µM) compared to its nanomolar potency against Aβ42 production underscores its Notch-sparing mechanism. In contrast, GSIs exhibit a narrow therapeutic window, with Notch inhibition occurring at concentrations close to those required for Aβ reduction. For researchers and drug developers, this distinction is critical, as it suggests that GSMs like this compound may provide a safer and more viable long-term therapeutic strategy for Alzheimer's disease by avoiding the detrimental side effects associated with Notch inhibition. The experimental protocols provided herein offer a framework for the continued investigation and validation of such novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for transfection of H4, (ATCC®: HTB-148) Cells by FuGENE HD in 96 well plates. [protocols.io]
- 6. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Identifying direct Notch transcriptional targets using the GSI-washout assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Direct Notch Transcriptional Targets Using the GSI-Washout Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of BPN-15606 and Other Amyloid-Lowering Agents for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BPN-15606, a novel γ-secretase modulator (GSM), with other prominent amyloid-lowering agents developed for the treatment of Alzheimer's disease (AD). The comparison includes other GSMs, β-secretase (BACE1) inhibitors, and monoclonal antibodies targeting amyloid-beta (Aβ). Supporting experimental data and detailed methodologies are provided to facilitate a comprehensive understanding of their mechanisms and efficacy.
Introduction to Amyloid-Lowering Strategies in Alzheimer's Disease
The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid form (Aβ42), in the brain is a central hallmark of Alzheimer's disease. This accumulation leads to the formation of soluble oligomers and insoluble plaques, which are believed to initiate a cascade of neurotoxic events, including synaptic dysfunction, neuroinflammation, and neuronal death. Consequently, therapeutic strategies aimed at reducing Aβ levels are a major focus of AD drug development. These strategies primarily involve modulating the enzymes responsible for Aβ production (γ-secretase and β-secretase) or enhancing the clearance of existing Aβ aggregates.
Mechanism of Action: this compound and Comparator Agents
This compound is a γ-secretase modulator (GSM) that allosterically modulates the γ-secretase complex. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, GSMs selectively alter the cleavage of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides, while concurrently increasing the formation of shorter, less aggregation-prone Aβ species such as Aβ38 and Aβ37.[1][2][3] This targeted mechanism is hypothesized to offer a safer therapeutic window compared to broad-spectrum GSIs.
For comparison, this guide includes:
-
Other γ-Secretase Modulators (GSMs): These compounds share a similar mechanism with this compound, offering a direct comparison of potency and potential subtle mechanistic differences.
-
BACE1 Inhibitors (e.g., Verubecestat (B560084), Lanabecestat): These agents block the β-secretase enzyme (BACE1), which is the first enzyme in the amyloidogenic processing of APP. Inhibition of BACE1 reduces the production of all Aβ peptide species.[4][5]
-
Anti-Aβ Monoclonal Antibodies (e.g., Aducanumab, Lecanemab, Donanemab): These are immunotherapies designed to bind to and facilitate the clearance of existing Aβ aggregates, including soluble oligomers and insoluble plaques, from the brain.[6][7][8]
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the preclinical efficacy of this compound and comparator agents in reducing Aβ pathology in various animal models of Alzheimer's disease.
Table 1: In Vitro Efficacy of γ-Secretase Modulators
| Compound | Assay System | IC50 for Aβ42 Reduction | IC50 for Aβ40 Reduction | Reference |
| This compound | Not Specified | Potent (specific values not publicly available) | Potent (specific values not publicly available) | [9] |
| Compound 2 (GSM) | H4 cells | 4.1 nM | 80 nM | [2][10] |
| Compound 3 (GSM) | H4 cells | 5.3 nM | 87 nM | [2][10] |
| SGSM-36 | Various FAD mutant cells | Not Specified | Not Specified | [11] |
| GSM-2 | H4 cells expressing human APP | Decreased Aβ42 | Slightly decreased Aβ40 at high concentrations | [12] |
Table 2: In Vivo Efficacy of Amyloid-Lowering Agents in Animal Models
| Compound | Animal Model | Treatment Duration | Dosage | Key Findings | Reference |
| This compound | Ts65Dn (Down Syndrome model) | 4 months | 10 mg/kg/weekday (oral) | Significantly decreased Aβ40 and Aβ42 in cortex and hippocampus. | [13][14] |
| PSAPP (AD model) | 3 months | Not Specified | Attenuated cognitive impairment and reduced amyloid plaque load when given pre-plaque. | [15] | |
| Compound 2 (GSM) | PSAPP (AD model) | 3 months | 25 mg/kg/day (oral) | Reduced brain Aβ42 by 44% (soluble) and 54% (insoluble). | [9][10] |
| Verubecestat (BACE1 Inhibitor) | 5XFAD (AD model) | 3 months | In chow | Dose-dependent attenuation of amyloid plaque deposition. | [16] |
| Rats | Single dose | 10 and 30 mg/kg (oral) | Substantial reduction of CSF and cortical Aβ40. | [17] | |
| Cynomolgus Monkeys | 9 months | 10, 30, or 100 mg/kg (oral, once daily) | >80% reduction of CSF Aβ40, Aβ42, and sAPPβ. | [17] | |
| Lanabecestat (BACE1 Inhibitor) | Mouse, Guinea Pig, Dog | Not Specified | Dose-dependent | Significant reduction of soluble Aβ species. | [18][19] |
| Aducanumab (Antibody) | Transgenic mice | Chronic | 10 mg/kg/week | Did not significantly reduce the number of Aβ plaques. | [6] |
| Transgenic mice | Acute | 0.42-1 mg/ml (topical) | Significantly reduced pre-formed Aβ plaques. | [6] | |
| Donanemab (Antibody) | Transgenic APP mice | Not Specified | Not Specified | Effective in reducing amyloid deposition, particularly existing plaques. | [8] |
| Lecanemab (Antibody) | Not specified in preclinical searches | Not specified in preclinical searches | Not specified in preclinical searches | Targets soluble Aβ protofibrils. | [20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in preclinical amyloid-lowering drug assessment, the following diagrams are provided.
Caption: Amyloid Precursor Protein (APP) Processing Pathway.
Caption: General Experimental Workflow for Preclinical Amyloid-Lowering Drug Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound and other amyloid-lowering agents.
In Vivo Aβ Reduction Studies in Rodents
-
Animal Models: Commonly used models include transgenic mice overexpressing human APP with mutations associated with familial Alzheimer's disease (e.g., PSAPP, 5XFAD, Tg2576) or models of Down syndrome with an extra copy of the APP gene (e.g., Ts65Dn).[13][15][16]
-
Drug Administration: The route of administration is chosen based on the intended clinical application and the compound's properties. For orally available small molecules like this compound and BACE1 inhibitors, administration is typically via oral gavage or formulated in the diet for chronic studies. Monoclonal antibodies are administered via injection (e.g., intravenous or intraperitoneal). A vehicle control group is always included. Dosing can range from single acute doses to chronic daily administration for several weeks or months.[13][17]
-
Sample Collection: At specified time points after the final dose, animals are euthanized, and brain tissue (cortex and hippocampus are common regions of interest), blood (for plasma), and sometimes cerebrospinal fluid (CSF) are collected.
-
Aβ Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a common method to quantify the levels of specific Aβ species (Aβ40 and Aβ42) in brain homogenates, plasma, and CSF. Brain tissue is typically homogenized in buffers to extract soluble and insoluble Aβ fractions.
-
Western Blotting: This technique can be used to detect APP and its fragments, including C99, to assess the impact of the drug on APP processing.
-
Immunohistochemistry (IHC): Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaque deposition. The plaque load is often expressed as the percentage of the area in a specific brain region covered by plaques.
-
Amyloid PET Imaging in Animal Models
-
Radiotracers: Specific radiolabeled compounds that bind to fibrillar Aβ plaques are used, such as [11C]PiB (Pittsburgh Compound B) or 18F-labeled tracers like florbetapir.[11][21][22]
-
Imaging Procedure: The anesthetized animal is injected with the radiotracer, and a PET scanner acquires images of the brain over a specific time period. The resulting images show the distribution and density of amyloid plaques.[22][23]
-
Image Analysis: The PET images are often co-registered with anatomical images from MRI or CT scans for better localization. The uptake of the radiotracer in specific brain regions is quantified, often as a Standardized Uptake Value Ratio (SUVR), by normalizing the signal to a reference region with low amyloid deposition (e.g., the cerebellum).[22][24]
Discussion and Conclusion
This compound demonstrates a promising preclinical profile as a γ-secretase modulator, effectively reducing the levels of pathogenic Aβ42 and Aβ40 in animal models of Alzheimer's disease. Its mechanism of action, which spares the processing of other γ-secretase substrates, may offer a significant safety advantage over earlier GSIs.
When compared to other amyloid-lowering strategies:
-
BACE1 inhibitors have shown robust Aβ reduction in preclinical models. However, their development has been hampered by off-target effects and a lack of cognitive improvement in clinical trials, raising concerns about the consequences of long-term BACE1 inhibition.[4][25][26]
-
Monoclonal antibodies have demonstrated the ability to clear existing amyloid plaques and have shown modest clinical benefits in some trials. However, they are associated with side effects such as Amyloid-Related Imaging Abnormalities (ARIA) and require intravenous administration.[7][27][28]
The preclinical data suggest that GSMs like this compound could be a valuable therapeutic approach, particularly if used early in the disease process to prevent the accumulation of toxic Aβ species. However, it is important to note that preclinical findings do not always translate to clinical success. Further investigation, including rigorous clinical trials, is necessary to determine the ultimate therapeutic potential of this compound and other GSMs in the treatment of Alzheimer's disease. The termination of IND-enabling studies for this compound due to potential toxicity highlights the challenges in developing safe and effective therapies for this complex disease.
References
- 1. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Animal research behind Donanemab, the new Alzheimer’s drug :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Amyloid PET Imaging: Standard Procedures and Semiquantification | Springer Nature Experiments [experiments.springernature.com]
- 12. jneurosci.org [jneurosci.org]
- 13. escholarship.org [escholarship.org]
- 14. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development Review of the BACE1 Inhibitor Lanabecestat (AZD3293/LY3314814) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Data Presented at CTAD 2025 Confirms Pharmacological Effect of LEQEMBI® (lecanemab-irmb) on Neurotoxic Aβ Protofibrils in CSF | News Releaseï¼2025 | Eisai Co., Ltd. [eisai.com]
- 21. Positron Emission Tomography in Animal Models of Alzheimer’s Disease Amyloidosis: Translational Implications [mdpi.com]
- 22. In vivo alterations of mitochondrial activity and amyloidosis in early-stage senescence-accelerated mice: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Longitudinal, Quantitative Assessment of Amyloid, Neuroinflammation, and Anti-Amyloid Treatment in a Living Mouse Model of Alzheimer's Disease Enabled by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Role of Aducanumab in the Treatment of Alzheimer’s Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. neurologylive.com [neurologylive.com]
A Comparative Analysis of the Long-Term Safety Profile of BPN-15606 and Successor γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical long-term safety data for BPN-15606, a potent γ-secretase modulator (GSM), with its successor compounds. The development of this compound was a significant step in the pursuit of disease-modifying therapies for Alzheimer's disease (AD); however, long-term safety assessments revealed liabilities that halted its progression. This analysis underscores the critical role of comprehensive toxicology studies in drug development and illustrates the iterative process of optimizing therapeutic candidates to achieve a viable safety profile.
Mechanism of Action: γ-Secretase Modulators vs. Inhibitors
This compound is an allosteric modulator of the γ-secretase enzyme complex, which is responsible for the final cleavage of the Amyloid Precursor Protein (APP). Unlike γ-secretase inhibitors (GSIs) that block the enzyme's activity entirely, GSMs subtly alter its function. This modulation shifts the cleavage preference, leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the shorter, less pathogenic Aβ38 and Aβ37 fragments.[1][2][3]
A critical advantage of this modulatory approach is the preservation of γ-secretase's essential physiological functions, most notably the processing of the Notch receptor. Inhibition of Notch signaling by GSIs has been linked to significant toxicity, a side effect that GSMs like this compound were designed to avoid.[4][5]
Long-Term Safety Assessment of this compound
Despite its potent and efficacious profile in lowering Aβ42 in preclinical models, the development of this compound was terminated following 28-day Good Laboratory Practice (GLP)-compliant safety studies.[4][5][6] These mandatory investigations in two species (rat and non-human primate) revealed significant safety concerns that precluded its advancement into human clinical trials.[6][7]
Key Adverse Findings:
-
Potential Mutagenicity: A potentially mutagenic metabolite was identified in rats.[6][7] This finding was supported by an earlier Ames test, a standard in vitro assay for mutagenicity, which yielded a positive result in a single Salmonella strain (T98).[8] This necessitated further in vivo genotoxicity assays, including the Micronucleus and Comet assays, as recommended by the FDA.[8]
-
Cardiovascular Liability: Studies in non-human primates (NHPs) showed evidence of corrected QT (QTc) interval prolongation.[6][7] QTc prolongation is a major concern in drug development as it can increase the risk of life-threatening cardiac arrhythmias.
These findings highlighted a risk profile for this compound that was unacceptable for chronic administration in a preventative setting for Alzheimer's disease.
Comparative Safety: this compound vs. An Optimized Successor Compound
The liabilities discovered during the preclinical evaluation of this compound directly informed a subsequent medicinal chemistry campaign. This effort led to the development of a next-generation pyridazine-based GSM, referred to in publications as "compound 2" (and later identified as GSM776890), which was specifically engineered to mitigate the safety issues of its predecessor.[6][9] This compound retained the potent Aβ42-lowering efficacy while demonstrating a significantly improved safety profile.
| Parameter | This compound | "Compound 2" (Successor GSM) | Reference |
| Primary Safety Liabilities | - Potentially mutagenic metabolite (rat)- QTc prolongation (NHP) | Designed to mitigate liabilities of this compound | [6][7] |
| Genotoxicity (Ames Test) | Positive in one Salmonella strain | Not reported, but optimized to avoid mutagenicity | [8] |
| Cardiovascular Safety | Evidence of QTc prolongation | No reported QTc liability | [6] |
| Preclinical Safety Margin | Not advanced due to liabilities | >40-fold safety margin in rats (based on AUC at NOAEL vs. effective AUC) | [3][9] |
| Development Status | Terminated after 28-day GLP studies | Advanced to IND submission | [6][9] |
AUC: Area Under the Curve (a measure of drug exposure); NOAEL: No Observed Adverse Effect Level.
The successor compound demonstrated a safety margin of over 40-fold in rats, comparing the systemic exposure at the NOAEL to the exposure required for 50% efficacy in reducing brain Aβ42 levels.[3][9] This represents a substantial improvement and positioned the new compound as a viable candidate for clinical evaluation.[6]
Experimental Protocols
The assessment of long-term safety relies on a standardized battery of in vitro and in vivo tests conducted under GLP conditions. The workflow diagram below illustrates the general process that identified the liabilities of this compound.
Methodology Overviews
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Purpose: To assess the mutagenic potential of a compound.
-
Protocol: Histidine-dependent strains of Salmonella typhimurium (e.g., T98) are exposed to the test compound with and without a metabolic activation system (S9 mix). If the compound or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is counted and compared to a negative control. For this compound, a positive result was observed, indicating a potential for genotoxicity.[8]
-
-
GLP-Compliant 28-Day Repeat-Dose Toxicity Studies:
-
Purpose: To evaluate the toxicological effects of a compound after repeated administration over 28 days and to determine a No Observed Adverse Effect Level (NOAEL).
-
Protocol: The test compound (e.g., this compound) is administered daily to at least two mammalian species (typically one rodent, like the rat, and one non-rodent, like a non-human primate) at multiple dose levels. Extensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, clinical chemistry), and urinalysis. At termination, a full necropsy and histopathological examination of all major organs and tissues are performed. It was in these studies that the key liabilities of this compound were confirmed.[6][7]
-
-
Cardiovascular Safety Pharmacology:
-
Purpose: To assess the effects of a drug candidate on cardiovascular function, with a focus on blood pressure, heart rate, and cardiac electrophysiology (ECG).
-
Protocol: Studies are typically conducted in conscious, telemeterized non-human primates, which allows for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia. Following administration of the test compound, ECGs are closely analyzed for changes in intervals, particularly the QTc interval. An increase in the QTc interval, as was observed with this compound, is a significant safety signal.[6]
-
Conclusion
The case of this compound serves as a critical example in drug development, demonstrating that potent in vivo efficacy must be accompanied by a robust long-term safety profile. Preclinical GLP toxicology and safety pharmacology studies successfully identified unacceptable risks of potential mutagenicity and cardiac QTc prolongation, leading to the termination of its development.[6][7] However, the knowledge gained from these studies was instrumental. It enabled the rational design of a successor generation of γ-secretase modulators with a markedly improved safety margin, illustrating a successful, iterative approach to mitigating drug-induced toxicity and advancing safer therapeutic candidates toward clinical evaluation for Alzheimer's disease.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curealz.org [curealz.org]
- 9. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BPN-15606: Replicating Key Findings from Preclinical Trials
For researchers and drug development professionals navigating the landscape of Alzheimer's disease therapeutics, understanding the preclinical evidence supporting novel compounds is paramount. This guide provides an objective comparison of BPN-15606, a γ-secretase modulator (GSM), with other alternatives, supported by experimental data from published preclinical trials.
Unveiling the Mechanism: How this compound Modulates γ-Secretase
This compound is a potent, orally active small molecule that allosterically modulates the γ-secretase enzyme complex.[1][2] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other essential signaling pathways like Notch, GSMs like this compound subtly alter the enzyme's conformation.[3][4] This modulation shifts the cleavage of amyloid precursor protein (APP), resulting in a significant reduction of the aggregation-prone amyloid-beta 42 (Aβ42) and a lesser reduction of Aβ40.[5][6] Concurrently, there is an increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37.[2]
Comparative Efficacy: this compound vs. Alternative GSMs
The preclinical efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings in comparison to other notable γ-secretase modulators.
Table 1: In Vitro Potency of γ-Secretase Modulators
| Compound | Cell Line | IC50 for Aβ42 Reduction | IC50 for Aβ40 Reduction | Reference |
| This compound | SH-SY5Y Neuroblastoma | 7 nM | 17 nM | [7][8] |
| UCSD-776890 | Not Specified | 4.1 nM | 80 nM | [8] |
| UCSD-779690 | Not Specified | 5.3 nM | 87 nM | [8] |
| CHF5074 | Cultured Cells | 3.6 µM | 18.4 µM | [3] |
| Ibuprofen (NSAID) | Cultured Cells | High µM range (25-300 µM) | Not specified | [9] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment Dose & Duration | Key Findings | Reference |
| C57BL/6 Mice | 10, 25, 50 mg/kg; 7 days (oral) | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain. | [7] |
| C57BL/6 Mice | 25 mg/kg; single dose (oral) | Robust reduction in brain and plasma Aβ42 and Aβ40 starting at 30-60 minutes and lasting ≥24 hours. | [7] |
| Rats | 5, 25, 50 mg/kg; 9 days (oral) | Dose-dependent reduction of Aβ42 and Aβ40 in cerebrospinal fluid (CSF). | [8] |
| Ts65Dn Mice (Down Syndrome Model) | 10 mg/kg/weekday; 4 months (oral gavage) | Significant decrease in Aβ40 and Aβ42 in cortex and hippocampus; rescued Rab5 hyperactivation and normalized neurotrophin signaling. | [1][6] |
| PSAPP Mice (AD Model) | 10 mg/kg/day; 3 months (laced chow) | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis when administered pre-plaque formation. | [10] |
Downstream Cellular Effects of this compound
Beyond the direct modulation of Aβ production, preclinical studies have elucidated the impact of this compound on key cellular pathways implicated in Alzheimer's disease pathogenesis. In the Ts65Dn mouse model of Down syndrome, which exhibits early-onset Alzheimer's-like pathology, this compound treatment was shown to rescue the hyperactivation of Rab5, a key regulator of endosomal function.[1][6] Furthermore, the treatment normalized deficits in neurotrophin signaling.[6]
Experimental Protocols
To facilitate the replication of these key findings, detailed methodologies from the cited preclinical trials are outlined below.
In Vitro Aβ Production Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells were cultured to approximately 80% confluence.
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells were incubated for a period of 16-18 hours.
-
Analysis: The conditioned medium was collected, and the levels of secreted Aβ40 and Aβ42 were quantified using species-specific enzyme-linked immunosorbent assays (ELISAs).
In Vivo Rodent Studies
-
Animal Models:
-
Wild-type C57BL/6 mice were used for initial pharmacokinetic and pharmacodynamic studies.
-
Ts65Dn mice served as a model for Down syndrome-related Alzheimer's disease.[1][6]
-
PSAPP transgenic mice, which express human APP with the Swedish mutation and a mutant human presenilin-1 (PSEN1dE9), were used as a model of amyloid pathology.[10]
-
-
Drug Administration: this compound was administered orally, either via gavage or formulated in chow. Dosing regimens varied from single acute doses to chronic daily administration for several months.
-
Sample Collection and Analysis:
-
Cerebrospinal Fluid (CSF): In rat studies, CSF was collected to assess central nervous system Aβ levels.
-
Immunohistochemistry: Brain sections from transgenic mice were stained for amyloid plaques (e.g., with Thioflavin S or specific antibodies), microgliosis (e.g., Iba1), and astrogliosis.[10]
-
Behavioral Testing: Cognitive function in mouse models was assessed using tasks such as the Morris water maze to evaluate spatial learning and memory.[10]
Conclusion
The preclinical data for this compound demonstrates its potential as a disease-modifying therapy for Alzheimer's disease. Its potent and selective modulation of γ-secretase to reduce pathogenic Aβ species, coupled with positive effects on downstream cellular pathways and cognitive function in animal models, provides a strong rationale for its continued investigation. This guide serves as a resource for researchers seeking to understand and potentially replicate these foundational findings.
References
- 1. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. escholarship.org [escholarship.org]
- 7. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of BPN-15606 and Alternative Strategies in Modulating Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This aberrant phosphorylation leads to the formation of neurofibrillary tangles, neuronal dysfunction, and cognitive decline. Consequently, therapeutic strategies aimed at reducing tau hyperphosphorylation are of significant interest. This guide provides a cross-validation of the effects of BPN-15606, a novel γ-secretase modulator, on tau phosphorylation and compares its performance with alternative therapeutic approaches, supported by preclinical experimental data.
This compound: An Indirect Modulator of Tau Phosphorylation
This compound is a γ-secretase modulator that has been shown to allosterically modulate the activity of γ-secretase, an enzyme involved in the processing of amyloid precursor protein (APP).[1] This modulation results in a decrease in the production of amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42, which are known to be key players in the pathogenesis of Alzheimer's disease.[2] The reduction in toxic Aβ species is believed to indirectly mitigate downstream pathological events, including the hyperphosphorylation of tau.[2]
Preclinical studies in the Ts65Dn mouse model, a model of Down syndrome that exhibits Alzheimer's-like pathology, have demonstrated that oral administration of this compound significantly reduces the phosphorylation of tau at multiple pathologically relevant epitopes.
Alternative Therapeutic Strategies Targeting Tau Phosphorylation
Several alternative approaches directly or indirectly target the enzymatic processes that govern tau phosphorylation. These primarily include the inhibition of kinases responsible for adding phosphate (B84403) groups to tau and the activation of phosphatases that remove them.
-
GSK-3β Inhibitors (e.g., Tideglusib): Glycogen (B147801) synthase kinase 3β (GSK-3β) is a primary kinase implicated in the hyperphosphorylation of tau.[3] Inhibitors of GSK-3β, such as tideglusib, have been investigated for their potential to directly reduce tau phosphorylation.[4]
-
Fyn Kinase Inhibitors (e.g., Saracatinib): Fyn, a non-receptor tyrosine kinase, has been shown to phosphorylate tau and contribute to synaptic dysfunction in Alzheimer's disease.[5] Inhibiting Fyn kinase activity with compounds like saracatinib (B1683781) represents another targeted approach to reduce tau pathology.[5]
-
c-Abl Kinase Inhibitors (e.g., Nilotinib): The c-Abl tyrosine kinase is activated by Aβ and can, in turn, phosphorylate tau.[6] Inhibitors of c-Abl, such as the repurposed cancer drug nilotinib, have been explored for their neuroprotective effects, including the reduction of tau hyperphosphorylation.[6][7]
Quantitative Comparison of Preclinical Efficacy
The following table summarizes the quantitative data on the effects of this compound and representative alternative compounds on the phosphorylation of specific tau epitopes in preclinical models. Data for this compound was extracted from graphical representations in the cited literature and represents an approximate percentage reduction. Data for alternative compounds is based on available preclinical studies and may involve different experimental models and phosphorylation sites, as noted.
| Compound | Target/Mechanism | Animal Model | Brain Region | Phospho-Tau Epitope | Dosage | Treatment Duration | % Reduction in Phosphorylation (approx.) | Reference |
| This compound | γ-Secretase Modulator | Ts65Dn Mice | Cortex | pT205 | 10 mg/kg/day | 4 months | ~40% | |
| pS202 (CP13) | ~50% | |||||||
| pS396/S404 (PHF1) | ~60% | |||||||
| Hippocampus | pT205 | ~35% | ||||||
| pS202 (CP13) | ~45% | |||||||
| pS396/S404 (PHF1) | ~55% | |||||||
| GSK-3β Inhibition | Kinase Inhibition | hTau/PS1 Mice | Motor Cortex & Hippocampus | pS396/S404 (PHF1) | 30 mg/kg (ING-135) | 3 months | Significant Reduction (quantification not provided) | [1] |
| Fyn Kinase Inhibition | Kinase Inhibition | P301S Transgenic Mice | Hippocampus | Phospho-Tau (general) | Not specified | Chronic | Reduced Accumulation (quantification not provided) | [8] |
| c-Abl Inhibition | Kinase Inhibition | APPswe/PSEN1ΔE9 Mice | Brain | AT8 (pS202/pT205) & PHF1 (pS396/pS404) | Not specified (STI571) | Not specified | Decreased Signals (quantification not provided) | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of the presented data.
This compound Study Protocol[2]
-
Animal Model: Ts65Dn mice, a well-established model for Down syndrome and Alzheimer's disease.
-
Drug Administration: this compound was administered orally at a dose of 10 mg/kg/weekday.
-
Treatment Duration: The treatment was carried out for 4 months.
-
Tissue Processing: Following treatment, the cortex and hippocampus were dissected for biochemical analysis.
-
Western Blotting: Protein extracts from the brain tissues were separated by SDS-PAGE and transferred to membranes. The membranes were probed with primary antibodies specific for total tau and phosphorylated tau at epitopes T205, S202 (CP13), and S396/S404 (PHF1). The signal intensity of the protein bands was quantified to determine the levels of tau phosphorylation relative to total tau or a loading control.
General Protocol for Kinase Inhibitor Studies (representative)[1][7][9]
-
Animal Models: Various transgenic mouse models of Alzheimer's disease are utilized, such as hTau/PS1, P301S, and APPswe/PSEN1ΔE9 mice, each expressing different human mutations associated with the disease.
-
Drug Administration: Kinase inhibitors are typically administered via intraperitoneal injection or oral gavage at specified doses.
-
Treatment Duration: The duration of treatment varies across studies, ranging from weeks to several months.
-
Tissue Processing and Analysis: Similar to the this compound protocol, brain regions of interest are collected and processed for Western blot analysis to quantify the levels of specific phosphorylated tau epitopes. Immunohistochemistry is also often employed to visualize the localization and extent of tau pathology in brain sections.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's effect on tau phosphorylation and a generalized experimental workflow for these types of preclinical studies.
Caption: Proposed indirect signaling pathway of this compound on tau phosphorylation.
Caption: Generalized experimental workflow for preclinical tau phosphorylation studies.
Conclusion
This compound demonstrates a significant, albeit indirect, effect on reducing tau hyperphosphorylation in a relevant preclinical model of Alzheimer's disease. Its mechanism of action, centered on the modulation of γ-secretase and subsequent reduction of Aβ peptides, distinguishes it from direct kinase inhibitors. While direct comparisons are limited by the variability in experimental designs and reported phospho-tau epitopes in the literature for alternative compounds, the available data suggests that both indirect modulation of upstream pathology and direct inhibition of tau kinases are viable strategies for mitigating tau hyperphosphorylation. Further head-to-head preclinical studies employing standardized models and a common set of biomarker endpoints would be invaluable for a more definitive cross-validation of these promising therapeutic approaches.
References
- 1. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform-selective decrease of glycogen synthase kinase-3-beta (GSK-3β) reduces synaptic tau phosphorylation, transcellular spreading, and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. scilit.com [scilit.com]
- 5. Fyn knock-down increases Aβ, decreases phospho-tau, and worsens spatial learning in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Abl tyrosine kinase modulates tau pathology and Cdk5 phosphorylation in AD transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fyn kinase inhibition reduces protein aggregation, increases synapse density and improves memory in transgenic and traumatic Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BPN-15606 and Anti-Amyloid Monoclonal Antibodies for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the novel γ-secretase modulator, BPN-15606, and the class of anti-amyloid monoclonal antibodies approved or in late-stage development for the treatment of Alzheimer's disease. The comparison is based on their distinct mechanisms of action, supported by preclinical and clinical experimental data.
Mechanism of Action
The fundamental difference between this compound and anti-amyloid monoclonal antibodies lies in their approach to targeting the amyloid-beta (Aβ) cascade, a central pathological hallmark of Alzheimer's disease.
This compound: A γ-Secretase Modulator
This compound is a highly potent, orally active small molecule that functions as a γ-secretase modulator (GSM).[1][2] It does not inhibit the overall activity of the γ-secretase enzyme, which is crucial for other physiological processes, but rather modulates its function to favor the production of shorter, less aggregation-prone Aβ peptides over the highly amyloidogenic Aβ42 and Aβ40 species.[3][4] This upstream intervention aims to reduce the primary pathogenic Aβ species at their source.
Anti-Amyloid Monoclonal Antibodies: Targeting Aβ Aggregates
In contrast, anti-amyloid monoclonal antibodies are biologic therapies that target various aggregated forms of Aβ that have already been produced. These antibodies bind to specific Aβ species and facilitate their clearance from the brain, primarily through microglial-mediated phagocytosis.[5][6] Different antibodies have distinct targets:
-
Aducanumab (Aduhelm®) : Primarily targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils found in amyloid plaques.[7][8]
-
Lecanemab (Leqembi®) : Selectively targets soluble Aβ protofibrils, considered to be among the most neurotoxic Aβ species.[5][9]
-
Donanemab : Specifically targets a modified form of Aβ, pyroglutamated Aβ (AβpE3-42), which is present in established amyloid plaques.[6]
Below is a diagram illustrating the distinct points of intervention of this compound and anti-amyloid monoclonal antibodies within the amyloid cascade.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the leading anti-amyloid monoclonal antibodies.
Table 1: Preclinical Efficacy of this compound
| Parameter | Cell Line/Animal Model | Result | Reference |
| Aβ42 Production IC50 | SH-SY5Y neuroblastoma cells | 7 nM | [1][2] |
| Aβ40 Production IC50 | SH-SY5Y neuroblastoma cells | 17 nM | [1][2] |
| Aβ42 & Aβ40 Lowering | C57BL/6 mice (25 mg/kg single oral dose) | Robust effect in brain and plasma for ≥24 hours | [1] |
| Aβ42 & Aβ40 Lowering | Mice (7 days oral administration) | Dose-dependent reduction in plasma and brain | [1][2] |
| Aβ42 & Aβ40 Lowering | Rats (9 days oral administration) | Dose-dependent reduction in CSF | [1][2] |
| Cognitive Impairment | PSAPP transgenic mice (pre-plaque treatment) | Attenuated cognitive deficits | [10][11] |
| Amyloid Plaque Load | PSAPP transgenic mice (pre-plaque treatment) | Reduced amyloid plaque load | [10][11] |
| Neuroinflammation | PSAPP transgenic mice (pre-plaque treatment) | Reduced microgliosis and astrogliosis | [10][11] |
| Downstream Pathologies | Ts65Dn mouse model | Normalized tau phosphorylation, reduced astrogliosis and microgliosis | [3][4] |
Table 2: Clinical Efficacy of Anti-Amyloid Monoclonal Antibodies (Phase 3 Trials)
| Drug | Trial(s) | Primary Endpoint | Change from Baseline (Drug vs. Placebo) | p-value | Reference |
| Aducanumab | EMERGE | CDR-SB at 78 weeks (High Dose) | -0.39 (22% slowing of decline) | 0.012 | [7] |
| ENGAGE | CDR-SB at 78 weeks (High Dose) | +0.03 (2% worsening) | 0.833 | [7] | |
| Lecanemab | Clarity AD | CDR-SB at 18 months | -0.45 (27% slowing of decline) | <0.001 | [12] |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS at 76 weeks (Low/Medium Tau) | 3.25 point difference (35% slowing of decline) | <0.001 | [6][13] |
| CDR-SB at 76 weeks (Low/Medium Tau) | -0.36 point difference (36% slowing of decline) | <0.001 | [6] |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale. Lower scores on CDR-SB and higher scores on iADRS indicate less impairment.
Table 3: Safety Profile - Amyloid-Related Imaging Abnormalities (ARIA)
| Drug | Trial | ARIA-E Incidence (Any) | Symptomatic ARIA-E Incidence | ARIA-H Incidence (Any) | Reference |
| Aducanumab | EMERGE & ENGAGE (High Dose) | 35% | 9.1% | 19.1% (microhemorrhage), 14.7% (superficial siderosis) | [14][15][16] |
| Lecanemab | Clarity AD | 12.6% | 2.8% | 17.3% | [14][15][17] |
| Donanemab | TRAILBLAZER-ALZ 2 | 24.0% | 6.1% | 31.4% | [6][18] |
ARIA-E: ARIA-Edema/Effusion; ARIA-H: ARIA-Hemorrhage (including microhemorrhages and superficial siderosis).
Experimental Protocols
This compound Preclinical Studies
In Vitro Aβ Production Assay:
-
Cell Line: SH-SY5Y human neuroblastoma cells overexpressing human APP.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Analysis: Levels of Aβ40 and Aβ42 in the conditioned media were quantified using electrochemiluminescence-based immunoassays.
-
Endpoint: IC50 values were calculated to determine the concentration of this compound required to inhibit 50% of Aβ40 and Aβ42 production.[1][2]
Animal Studies (Mice and Rats):
-
Models: C57BL/6 mice, Sprague-Dawley rats, and PSAPP transgenic mice (a model of amyloid pathology).
-
Administration: this compound was administered orally via gavage or mixed in chow.
-
Sample Collection: Plasma, cerebrospinal fluid (CSF), and brain tissue were collected at various time points.
-
Biomarker Analysis: Aβ levels in the collected samples were measured by ELISA.
-
Behavioral Testing (PSAPP mice): Cognitive function was assessed using tests such as the Morris water maze.
-
Histopathology (PSAPP mice): Brain sections were stained to quantify amyloid plaque burden, microgliosis (Iba1 staining), and astrogliosis (GFAP staining).[10][11][19]
The workflow for a typical preclinical evaluation of a γ-secretase modulator like this compound is depicted below.
Anti-Amyloid Monoclonal Antibody Clinical Trials
General Design of Phase 3 Trials (Aducanumab, Lecanemab, Donanemab):
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter global trials.[2][7][17]
-
Participants: Individuals aged 50-90 years with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed brain amyloid pathology via PET or CSF analysis.[2][7][17]
-
Intervention: Intravenous infusion of the monoclonal antibody or placebo at specified doses and intervals (e.g., every 2 or 4 weeks).[2][7][17]
-
Primary Outcome Measures: Change from baseline on cognitive and functional scales such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the integrated Alzheimer's Disease Rating Scale (iADRS) over 18-24 months.[2][7][17]
-
Secondary and Biomarker Endpoints: Changes in other cognitive scales (e.g., ADAS-Cog), activities of daily living scales (e.g., ADCS-ADL), and brain amyloid levels measured by PET.
-
Safety Monitoring: Regular monitoring for adverse events, with a particular focus on Amyloid-Related Imaging Abnormalities (ARIA) using brain MRI scans.
The logical relationship between targeting amyloid pathology and the expected clinical outcomes in these trials is illustrated below.
Summary and Conclusion
This compound and anti-amyloid monoclonal antibodies represent two distinct therapeutic strategies for tackling the amyloid cascade in Alzheimer's disease.
-
This compound , as a γ-secretase modulator, offers the potential for an orally administered, upstream intervention that reduces the production of key pathogenic Aβ species. Preclinical data are promising, demonstrating target engagement and downstream effects on pathology and cognition in animal models. However, it has not yet been evaluated in human clinical trials.
-
Anti-amyloid monoclonal antibodies have demonstrated in large-scale clinical trials their ability to clear existing amyloid plaques from the brain, which is associated with a modest but statistically significant slowing of cognitive and functional decline in patients with early Alzheimer's disease.[12][13][20] Their intravenous administration and the risk of ARIA are important considerations in their clinical use.
The continued development and investigation of both approaches are crucial for advancing the therapeutic landscape for Alzheimer's disease. The distinct mechanisms of action may also suggest potential for future combination therapies that could target both the production and clearance of amyloid-beta.
References
- 1. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 2. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Phase 2 trial results show a reduction in clinical decline for participants receiving donanemab | Alzheimer Europe [alzheimer-europe.org]
- 5. patientcareonline.com [patientcareonline.com]
- 6. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eisai and Biogen Present New Findings on Lecanemab's Effects on Alzheimer’s Disease at CTAD Conference [quiverquant.com]
- 11. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bayesian meta‐analysis of phase 3 results of aducanumab, lecanemab, donanemab, and high‐dose gantenerumab in prodromal and mild Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. neurology.org [neurology.org]
- 15. Comparative Safety Profiles of Anti-Amyloid Therapies in Early Alzheimer’s Disease (AD): A Detailed Systematic Review and Meta-Regression Analysis of Amyloid Related Imaging Abnormalities (ARIA) – Incidence and Infusion Reactions for Lecanemab, Donanemab, and Aducanumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
Safety Operating Guide
Navigating the Safe Disposal of BPN-15606: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step logistical information for the proper disposal of BPN-15606, a potent, orally active γ-secretase modulator. While specific institutional protocols should always be followed, this document outlines the core procedures for the safe management of this research chemical.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step in safe handling and disposal. Below is a summary of the known characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C23H23FN6O | [1] |
| Molecular Weight | 418.476 g/mol | [1] |
| CAS Number | 1914989-49-3 | [1][2] |
| Appearance | Solid | [2] |
| Purity | 99.96% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for 1 month or -80°C for 6 months (protect from light, stored under nitrogen) | [2] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene recommended).
2. Decontamination of Labware:
-
All labware (e.g., glassware, spatulas, magnetic stir bars) that has come into contact with this compound should be decontaminated.
-
Rinse contaminated labware with a suitable solvent in which this compound is soluble, such as DMSO, followed by a rinse with an appropriate secondary solvent like ethanol (B145695) or isopropanol.
-
Collect all solvent rinsates as chemical waste. Do not dispose of them down the drain.
3. Management of Solid Waste:
-
Unused or Expired this compound: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.
-
Contaminated Materials: Any solid materials, such as weigh boats, pipette tips, and contaminated paper towels, should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
4. Management of Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solvent Rinsates: As mentioned in the decontamination step, all solvent rinsates should be collected in a separate, compatible, and labeled hazardous waste container.
-
Aqueous Solutions: If this compound has been used in aqueous buffers, these solutions must also be treated as chemical waste and collected for disposal. Do not pour aqueous solutions containing this compound down the drain.
5. Waste Segregation and Labeling:
-
Segregate this compound waste from other chemical waste streams unless specifically instructed otherwise by your EHS department.
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings. Follow your institution's specific labeling requirements.
6. Storage of Waste:
-
Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel.
-
Ensure that waste containers are sealed to prevent spills or the release of vapors.
7. Final Disposal:
-
Your institution's EHS department will arrange for the final disposal of the collected chemical waste through a licensed hazardous waste disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound and associated materials.
References
Essential Safety and Operational Guide for Handling BPN-15606
Disclaimer: A specific Safety Data Sheet (SDS) for BPN-15606 is not publicly available. The following guidance is based on best practices for handling potent, small-molecule pharmaceutical compounds in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before beginning any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent, orally active γ-secretase modulator (GSM).[1] Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[2] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face | Safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a splash hazard. | All eye and face protection must be ANSI Z87.1 compliant.[3][4] A face shield is necessary when handling bulk quantities or preparing solutions.[3][4] |
| Hand | Double-gloving with nitrile gloves. | Disposable nitrile gloves provide initial protection.[3] Double-gloving is recommended for handling potent compounds.[5] Gloves should be changed immediately if contaminated. |
| Body | Flame-resistant lab coat. | A fully fastened lab coat is required at all times in the laboratory.[4] |
| Respiratory | Use in a certified chemical fume hood. | All handling of solid this compound and preparation of solutions should be performed in a fume hood to minimize inhalation risk.[5] |
| Foot | Closed-toe shoes. | Shoes must fully cover the feet; open-toed shoes are not permitted in the laboratory.[4] |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Contact your institution's EHS department immediately.
-
If the package is intact, transport it to the designated laboratory area for unpacking.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package.
-
Carefully unpack the compound in a chemical fume hood.
Weighing and Solution Preparation:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood with proper airflow.
-
Use dedicated spatulas and weigh boats.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
-
Cap containers securely immediately after use.
Storage:
-
Solid Form: Store in a tightly sealed vial in a designated, labeled, and well-ventilated area.
-
Stock Solutions: Prepare aliquots to minimize freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Step 1: Segregation and Collection
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams.[6]
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Step 2: Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[6]
Step 3: Final Disposal
-
Store sealed hazardous waste containers in a designated and secure secondary containment area until they are collected by your institution's EHS-approved waste disposal service.[6]
-
Never dispose of this compound down the drain or in regular trash.[7]
Mechanism of Action: this compound as a γ-Secretase Modulator
This compound is a γ-secretase modulator (GSM) that allosterically modifies the activity of the γ-secretase enzyme complex.[8] This complex is responsible for the final cleavage of the amyloid precursor protein (APP), which can lead to the formation of amyloid-beta (Aβ) peptides of varying lengths. Certain Aβ peptides, particularly Aβ42, are prone to aggregation and are a pathological hallmark of Alzheimer's disease.[8]
Instead of inhibiting the enzyme, this compound modulates its cleavage pattern, resulting in a decrease in the production of the aggregation-prone Aβ42 and Aβ40 peptides and an increase in the production of shorter, less amyloidogenic Aβ peptides like Aβ38.[8][9] This modulation of γ-secretase activity is a therapeutic strategy aimed at reducing the formation of toxic amyloid plaques in the brain.[10]
Caption: Mechanism of this compound as a γ-secretase modulator.
Experimental Protocol: In Vivo Administration of this compound in Mice
The following protocol is a representative example of how this compound has been used in preclinical research. This protocol is for informational purposes only and should be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation.
Objective: To assess the in vivo efficacy of this compound in reducing Aβ40 and Aβ42 levels in a mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., appropriate for oral gavage)
-
PSAPP transgenic mice (or other suitable Alzheimer's disease model)[10]
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Tissue dissection tools
-
Anesthesia and euthanasia supplies (as per approved IACUC protocol)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Dose Preparation:
-
On each day of dosing, prepare the required concentration of this compound in the vehicle solution. Doses of 10 mg/kg, 25 mg/kg, and 50 mg/kg have been previously used.[1]
-
Ensure the compound is fully dissolved or suspended uniformly.
-
-
Animal Dosing:
-
Sample Collection:
-
At the end of the treatment period (e.g., 24 hours after the last dose), collect blood samples via a method approved by your IACUC (e.g., retro-orbital bleed, tail vein).
-
Process the blood to separate plasma.
-
Following blood collection, euthanize the animals according to the approved IACUC protocol.
-
Dissect the brain and other relevant tissues.
-
-
Sample Analysis:
-
Analyze the plasma and brain tissue for Aβ40 and Aβ42 levels using methods such as ELISA.[11]
-
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agnopharma.com [agnopharma.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The GSM this compound as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
